molecular formula C17H21NO B11964630 N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine CAS No. 200806-89-9

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

Cat. No.: B11964630
CAS No.: 200806-89-9
M. Wt: 255.35 g/mol
InChI Key: PNJFLKIULAHWKO-UHFFFAOYSA-N
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Description

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

200806-89-9

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline

InChI

InChI=1S/C17H21NO/c1-13-4-7-16(8-5-13)19-11-10-18-17-9-6-14(2)12-15(17)3/h4-9,12,18H,10-11H2,1-3H3

InChI Key

PNJFLKIULAHWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C)C

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine

This document provides a comprehensive theoretical analysis of the physical and chemical properties of the novel compound N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine. Due to the absence of this specific molecule in the current chemical literature, this guide leverages established principles of physical organic chemistry and extensive data on its constituent precursors, 2,4-xylidine and the p-tolyloxy-ethyl moiety, to construct a predictive profile. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the synthesis and characterization of this and related molecules.

Introduction: Rationale and Structural Elucidation

The molecule N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine incorporates two key aromatic moieties linked by an ether-ethyl-amine bridge. The 2,4-xylidine (also known as 2,4-dimethylaniline) portion is a well-characterized aromatic amine used in the synthesis of dyes, pesticides, and pharmaceuticals[1][2][3]. The p-tolyloxy-ethyl group introduces a phenoxy-ether linkage, a common pharmacophore that can influence properties such as lipophilicity, metabolic stability, and receptor-binding interactions. The combination of these fragments suggests potential applications in areas where substituted anilines are active, with the ether linkage providing a point for molecular tuning.

A logical first step in the analysis of a novel compound is the clear visualization of its structure and a proposed synthetic pathway.

Figure 1: Proposed Synthesis of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine p-Cresol p-Cresol Intermediate_1 2-(p-Tolyloxy)ethanol p-Cresol->Intermediate_1 NaOH 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate_1 Intermediate_2 2-(p-Tolyloxy)ethyl chloride Intermediate_1->Intermediate_2 SOCl2 or PCl3 Target_Compound N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine Intermediate_2->Target_Compound Base (e.g., Na2CO3) 2,4-Xylidine 2,4-Xylidine 2,4-Xylidine->Target_Compound

Caption: Figure 1: Proposed Synthesis of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine

Predicted Physicochemical Properties

The physical and chemical properties of the target compound are predicted based on the known characteristics of its precursors, primarily 2,4-xylidine.

Physical Properties

The introduction of the p-tolyloxy-ethyl group to the 2,4-xylidine core is expected to significantly increase the molecular weight and likely elevate the boiling point and melting point. The compound is predicted to be a high-boiling liquid or a low-melting solid at room temperature. Its solubility in water is expected to be lower than that of 2,4-xylidine due to the increased hydrophobic character[1][4][5].

Property2,4-Xylidine (Known)N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine (Predicted)
Molecular Formula C₈H₁₁N[4][6]C₁₇H₂₁NO
Molecular Weight 121.18 g/mol [1][7]255.36 g/mol
Appearance Colorless to pale yellow liquid, darkens on exposure to air[1][4][8]Likely a viscous liquid or low-melting solid, potentially colored.
Boiling Point 214-218 °C[4][5][6][7]> 220 °C
Melting Point -16 to 16 °C[1][4][5][6]Likely in the range of 20-50 °C
Solubility in Water Slightly soluble (0.5 - 5 g/L at 20°C)[1][4][5]Sparingly soluble to insoluble
Solubility in Organic Solvents Soluble in alcohol and ether[1][9]Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone).
Chemical Properties and Reactivity

The chemical reactivity of N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine will be dictated by the functional groups present: the secondary aromatic amine, the ether linkage, and the two aromatic rings.

  • Basicity: The nitrogen atom of the secondary amine will be basic, capable of forming salts with acids. The electron-donating methyl groups on the xylidine ring will slightly increase the basicity compared to aniline.

  • Oxidation: Aromatic amines are susceptible to oxidation, and the compound may darken upon exposure to air and light, a characteristic noted for 2,4-xylidine[1][4].

  • Electrophilic Aromatic Substitution: The xylidine and tolyloxy rings are activated towards electrophilic substitution. The positions ortho and para to the amino and ether groups, respectively, will be the most reactive sites.

  • Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

  • Incompatibilities: As with 2,4-xylidine, the target compound is expected to be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[4][9].

Proposed Synthetic and Characterization Protocols

The following protocols are proposed for the synthesis and characterization of N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine. These are based on standard, well-established organic chemistry procedures.

Synthesis of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine

This two-step synthesis involves an initial Williamson ether synthesis to form the key intermediate, 2-(p-tolyloxy)ethanol, followed by its conversion to a leaving group and subsequent N-alkylation of 2,4-xylidine.

Step 1: Synthesis of 2-(p-Tolyloxy)ethanol

  • To a solution of p-cresol in a suitable solvent (e.g., ethanol or DMF), add one equivalent of a strong base such as sodium hydroxide or sodium hydride portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add one equivalent of 2-chloroethanol and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(p-tolyloxy)ethanol. Purify by column chromatography if necessary.

Step 2: Synthesis of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine

  • Convert the hydroxyl group of 2-(p-tolyloxy)ethanol to a better leaving group. This can be achieved by reacting it with thionyl chloride or phosphorus trichloride in an inert solvent (e.g., dichloromethane) to form 2-(p-tolyloxy)ethyl chloride.

  • In a separate flask, dissolve 2,4-xylidine in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a weak base, such as sodium carbonate or potassium carbonate, to act as an acid scavenger.

  • Add the 2-(p-tolyloxy)ethyl chloride dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.

Proposed Characterization Workflow

A standard battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Figure 2: Characterization Workflow Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Purity_Assessment Purity Assessment (HPLC, GC-MS) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation Final_Product Characterized Product Purity_Assessment->Final_Product NMR 1H and 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Figure 2: Characterization Workflow

Predicted Spectral Data:

  • ¹H NMR: Expect signals for the aromatic protons of both the xylidine and tolyloxy rings, singlets for the three methyl groups, and multiplets for the two methylene groups of the ethyl bridge. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should show distinct signals for all 17 carbon atoms, including the aromatic carbons, the methyl carbons, and the aliphatic carbons of the ethyl linker.

  • IR Spectroscopy: Key peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and a strong C-O-C stretching band for the ether linkage (~1250-1050 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 255.36. Fragmentation patterns would likely involve cleavage of the C-N and C-O bonds of the ethyl bridge.

Safety and Handling Considerations

Given the lack of specific toxicological data for N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine, a cautious approach to handling is imperative. The safety profile should be assumed to be at least as hazardous as its most toxic precursor, 2,4-xylidine.

2,4-Xylidine is classified as toxic by ingestion, inhalation, and skin absorption[9][10]. It can cause methemoglobinemia, and prolonged or repeated exposure may lead to damage to the blood, liver, and kidneys[1][4]. It is also an irritant to the skin and eyes[4][10]. Therefore, when handling the target compound, the following precautions are mandatory:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • The compound is expected to be toxic to aquatic life with long-lasting effects, so proper disposal procedures must be followed in accordance with local regulations[5].

Conclusion

While N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine is not a commercially available or well-documented compound, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and handling. By leveraging the known properties of its constituent parts, we have constructed a predictive profile of its physicochemical properties. The proposed synthetic route and characterization workflow offer a clear and logical path for researchers to produce and validate this novel molecule. This in-depth analysis serves as a valuable resource for any scientific endeavor focused on the exploration of new chemical entities in drug discovery and materials science.

References

  • ICSC 1562 - 2,4-XYLIDINE. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Xylidine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 2,4-Xylidine - Grokipedia. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Xylidine. Retrieved from [Link]

  • 2,4-Xylidine, 98% 95-68-1 India - Laboratory Chemicals. (n.d.). Retrieved from [Link]

  • Wikidata. (2025, October 23). 2,4-xylidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 14). XYLIDINE, ALL ISOMERS (DIMETHYLAMINOBENZENE). Retrieved from [Link]

  • Wikipedia. (n.d.). Xylidine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Xylidine. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,4-Xylidine - Hazardous Agents. Retrieved from [Link]

  • Deepak Group. (2021, February 1). SAFETY DATA SHEET 2,4-Xylidine. Retrieved from [Link]

Sources

Solubility Profiling of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine: Thermodynamic Characterization & Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the characterization and solubility profiling of N-(2-(p-tolyloxy)ethyl)-2,4-xylidine .

Given the specialized nature of this intermediate (often associated with the degradation pathways of formamidine pesticides like Amitraz or as a synthesis building block), specific public solubility datasets are proprietary or sparse. Therefore, this guide adopts a "First-Principles & Protocol" approach. It synthesizes predictive physicochemical analysis with rigorous, self-validating experimental workflows that allow researchers to generate and model this data with high precision.

Executive Summary

N-(2-(p-tolyloxy)ethyl)-2,4-xylidine (CAS: Proprietary/Specialized) represents a class of lipophilic secondary amines containing dual aromatic systems bridged by an ether-ethyl linker. Its solubility profile is the critical quality attribute (CQA) governing its purification efficiency, crystallization yield, and bioavailability in agrochemical or pharmaceutical applications.

This guide provides a comprehensive framework for:

  • Predicting solubility behavior based on molecular topology and functional group analysis.

  • Experimentally determining precise solubility limits using Laser Monitoring and Gravimetric techniques.

  • Modeling thermodynamic parameters (Enthalpy

    
    , Entropy 
    
    
    
    ) to optimize process temperatures.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, we must establish the "Solubility Landscape" based on the molecule's structural attributes.

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • Domain A (Hydrophobic Core): The 2,4-dimethylphenyl (xylyl) and p-tolyl rings provide significant lipophilicity, driving high solubility in non-polar aromatics (Toluene, Benzene).

  • Domain B (H-Bond Acceptor): The ether oxygen (

    
    ) acts as a weak hydrogen bond acceptor.
    
  • Domain C (H-Bond Donor/Acceptor): The secondary amine (

    
    ) allows for dipole-dipole interactions with polar aprotic solvents (DMSO, Acetone) and H-bonding with protic solvents (Alcohols).
    
Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the predicted solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Aromatic Hydrocarbons Toluene, XyleneExcellent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stacking interactions; Van der Waals forces.
Chlorinated Solvents Dichloromethane, ChloroformVery High High dispersion forces; amine-chloro interaction.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions with the ether/amine.
Polar Protic Ethanol, Methanol, IPAModerate to High H-bonding (Solvent -OH to Solute -NH/-O-). Temperature dependent.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Moderate Lack of aromatic overlap; insufficient polarity.
Water WaterInsoluble High LogP (>3.5 est.); hydrophobic effect dominates.

Experimental Protocols

To generate valid data for regulatory submission or process scaling, "visual estimation" is insufficient. We employ two self-validating methods: the Dynamic Laser Monitoring Method (for high precision) and the Static Gravimetric Method (for bulk validation).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol based on the stage of development.

SolubilityWorkflow Start Start: Solubility Profiling Screening Phase 1: Visual Screening (mg/mL range) Start->Screening Selection Select Method Screening->Selection Laser Dynamic Laser Method (Precision: ±0.05K) Selection->Laser High Precision Temp-Dependent Gravimetric Static Gravimetric Method (Mass Balance) Selection->Gravimetric Bulk Solubility Single Temp Model Thermodynamic Modeling (Apelblat/Van't Hoff) Laser->Model Analysis HPLC/GC Quantification Gravimetric->Analysis Analysis->Model

Figure 1: Decision matrix for solubility determination workflows.

Protocol A: Dynamic Laser Monitoring Technique

Best for: Generating Temperature-Solubility curves (Polythermal method).

Principle: The dissolution of the solid solute changes the turbidity of the system. A laser beam penetrating the solution will exhibit maximum transmittance when the solute is fully dissolved.

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable circulating water bath (Accuracy

    
     K).
    
  • Laser transmissometer (or high-sensitivity turbidity probe).

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass (

    
    ) of N-(2-(p-tolyloxy)ethyl)-2,4-xylidine into the vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Heating Phase: Heat the mixture slowly (2 K/min) while stirring until the laser transmittance hits a plateau (100% transmission), indicating full dissolution. Record Temperature

    
    .
    
  • Cooling Phase: Lower temperature slowly. Record the temperature

    
     at the first sign of turbidity (nucleation).
    
  • Equilibrium Determination: The equilibrium temperature

    
     is approximated as 
    
    
    
    .
  • Iteration: Add more solute to the same vessel and repeat to generate a full curve.

Protocol B: Static Equilibrium (Shake-Flask) Method

Best for: Validating specific data points and purity analysis.

Step-by-Step Procedure:

  • Saturation: Add excess N-(2-(p-tolyloxy)ethyl)-2,4-xylidine to the solvent in a sealed vial.

  • Equilibration: Place in a thermostatic shaker at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Clarification: Stop stirring and allow phases to settle for 2 hours (or centrifuge at isothermal conditions).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE).
    
  • Quantification: Dilute the sample and analyze via HPLC-UV (typically 254 nm for the aromatic rings) or GC-FID .

Thermodynamic Modeling & Data Analysis

Experimental data must be fitted to thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

) and is the industry standard for engineering data.


  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (K).[1][2]

  • A, B, C: Empirical model parameters derived via multivariate regression.

  • Utility: Use parameters A, B, and C to predict solubility at any temperature within the tested range.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the energy required for the process.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic  process (solubility increases with heat), which is expected for this crystalline amine.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation: Positive values indicate the dissolution is non-spontaneous without driving force (mixing entropy).

Thermodynamic Energy Flow Diagram

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (+ Enthalpy) Solution Solvated Molecule (in Solution) Solid->Solution Dissolution (Total) ΔsolH = ΔsubH + ΔsolvH Gas->Solution Solvation (- Enthalpy)

Figure 2: Thermodynamic cycle of dissolution. The energy penalty of breaking the crystal lattice (Sublimation) is offset by the energy release of solvation.

Applications & Implications

Understanding the solubility of N-(2-(p-tolyloxy)ethyl)-2,4-xylidine impacts three key areas:

  • Recrystallization (Purification):

    • Strategy: Select a solvent with a steep solubility curve (high slope in the Apelblat plot).

    • Recommendation:Ethanol or Isopropanol are likely candidates. They offer high solubility at boiling point and low solubility at 0°C, maximizing recovery yield.

  • Reaction Solvent Selection:

    • If this molecule is an intermediate, the reaction solvent must dissolve it completely to ensure homogeneous kinetics.

    • Recommendation:Toluene is ideal for subsequent acylation or alkylation steps due to inertness and high solubility.

  • Environmental Fate (Amitraz Degradation):

    • Since this compound is water-insoluble, it will partition into soil organic matter. Solubility data in Octanol (LogP surrogate) is vital for environmental impact assessments.

References

  • Solubility Measurement Protocols

    • NIST/IUPAC Guidelines for Solubility Data Series. National Institute of Standards and Technology. Link

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics. Link

  • Parent Compound Data (2,4-Xylidine)

    • "2,4-Dimethylaniline - Physicochemical Properties." PubChem Database, National Library of Medicine. Link

  • Thermodynamic Modeling

    • Jouyban, A. (2008). "Review of the pharmaceutical solubility prediction models." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Related Amitraz Chemistry

    • Corta, E., et al. (1999).[2] "Kinetics and mechanism of amitraz hydrolysis in aqueous media." Talanta. Link

Sources

A Technical Guide to Investigating the Biological Activity of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aryloxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This guide outlines a comprehensive, scientifically rigorous framework for the synthesis, characterization, and biological evaluation of a novel series of compounds: N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine derivatives. While direct biological data on this specific chemical series is not extensively documented, this whitepaper leverages established principles of drug discovery and structure-activity relationship (SAR) studies from analogous compounds, such as xylidine and aryloxyethylamine derivatives, to propose a high-potential screening strategy. We present a tiered approach, beginning with in silico predictive modeling, followed by detailed protocols for primary in vitro screening (cytotoxicity, antimicrobial), and progressing to target-specific assays. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational methodologies and scientific rationale required to systematically explore the therapeutic potential of this promising, yet uncharacterized, chemical space.

Introduction: Rationale and Chemical Context

The quest for novel therapeutic agents is a cornerstone of biomedical research. The molecular scaffold N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine represents an intriguing starting point for a drug discovery program. It combines two key pharmacophoric fragments: the 2,4-xylidine moiety and an aryloxyethylamine backbone.

  • Xylidine Derivatives: The xylidine (dimethylaniline) substructure is present in various biologically active molecules. For instance, certain xylidine derivatives have been investigated for their use as intermediates in the production of pesticides, pharmaceuticals, and dyes.[1][2] Notably, derivatives of 3,4-xylidine have demonstrated inhibitory activity against the influenza virus by potentially depressing cytoplasmic protein synthesis.[3] 2,6-xylidine is a known metabolite of the local anesthetic lidocaine.[4] This history suggests that the xylidine core can be incorporated into molecules that interact with biological systems.

  • Aryloxyethylamine Scaffold: This structural motif is widely recognized in medicinal chemistry. A series of aryloxyethylamine derivatives have been synthesized and evaluated for neuroprotective activities, showing potential against glutamate-induced cell death.[5] Other related structures have been explored for their antimycobacterial properties.[6] The flexibility of this scaffold allows it to be adapted for various therapeutic targets.

The combination of these two fragments in "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" presents a unique chemical entity. The tolyloxy group (a methyl-substituted phenoxy group) adds lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic pockets in target proteins. The rational design of derivatives based on this core, through modification of the aromatic rings or the ethyl linker, could yield compounds with a wide range of biological activities. This guide provides the strategic and technical framework for such an investigation.

A Tiered Approach to Biological Evaluation

A systematic and resource-efficient strategy for evaluating a new compound library is essential. We propose a multi-tiered approach that begins with broad, cost-effective screening and progresses to more specific, mechanism-focused assays for the most promising "hit" compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Target-Specific Assays cluster_2 Tier 3: Mechanism of Action (MoA) & In Vivo Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer/Normal Cell Lines) Hits Identify 'Hit' Compounds Cytotoxicity->Hits Antimicrobial Antimicrobial Screening (e.g., MIC against Bacteria/Fungi) Antimicrobial->Hits Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) Leads Identify 'Lead' Compounds Enzyme->Leads Receptor Receptor Binding Assays (e.g., GPCRs) Receptor->Leads Pathway Signaling Pathway Analysis (e.g., Western Blot) InVivo In Vivo Efficacy Models (e.g., Animal Models) Pathway->InVivo Candidate Preclinical Candidate InVivo->Candidate Library Compound Library Synthesis (N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine Derivatives) Library->Cytotoxicity Broad Spectrum Library->Antimicrobial Broad Spectrum Hits->Enzyme Hits->Receptor Leads->Pathway G Compound XYZ-009 (Hypothetical Hit) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax BAX/BAK Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Sources

The Pharmacophore of Stability: A Technical Guide to N-Substituted Xylidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from ester-based anesthetics (procaine) to amino-amides (lidocaine) represents a pivotal moment in medicinal chemistry, driven by the discovery of N-substituted xylidine derivatives. This guide analyzes the chemical architecture, synthetic evolution, and toxicological profile of this compound class. By exploiting the steric hindrance of the 2,6-dimethyl substitution pattern, researchers achieved a breakthrough in hydrolytic stability, creating the "xylidide" family that dominates modern local anesthesia.

Part 1: Historical Genesis & The Amide Breakthrough[1]

The Löfgren-Lundqvist Paradigm (1943)

Prior to 1943, local anesthesia relied on benzoic acid esters like procaine (Novocain). These compounds suffered from rapid hydrolysis by plasma esterases and high allergenicity due to the formation of para-aminobenzoic acid (PABA).

The paradigm shifted at Stockholm University when Nils Löfgren and Bengt Lundqvist synthesized LL30 (Lidocaine). Unlike its predecessors, LL30 was an amino-amide derived from 2,6-xylidine.

  • The Causality of Discovery: Löfgren noted that the plant alkaloid isogramine possessed anesthetic properties but was irritating. Systematically modifying the structure, he identified that an amide linkage, shielded by methyl groups on the aromatic ring, provided the ideal balance of lipophilicity and stability.

  • Self-Experimentation: Lundqvist, a bold chemist, performed spinal blocks on himself to validate the compound's efficacy, proving its rapid onset and lack of irritation compared to procaine.

Evolution of the "Vaca" Family

Following Lidocaine, the xylidine scaffold was modified to alter pharmacokinetics:

  • Mepivacaine (1957): Replaced the diethylamine chain with a piperidine ring, reducing vasodilation.

  • Bupivacaine (1963): Added a butyl group to the piperidine, significantly increasing potency and duration (lipophilicity driven).

  • Ropivacaine (1996): The pure S-enantiomer of the propyl analogue, designed to minimize the cardiotoxicity associated with Bupivacaine.

Part 2: Chemical Architecture & SAR

The defining feature of this class is the 2,6-xylidine moiety.[1]

The Steric Shield Mechanism

The biological half-life of lidocaine is superior to procaine due to the ortho-dimethyl substitution on the benzene ring.

  • Hydrolytic Protection: The two methyl groups at positions 2 and 6 create a steric blockade around the amide carbonyl. This prevents amidases and esterases from easily accessing the bond, prolonging the duration of action.

  • Lipophilicity: The methyl groups increase the partition coefficient, facilitating transport across the neuronal lipid bilayer to access the intracellular sodium channel binding site.

Visualization: The Evolution of Xylidides

AnestheticEvolution cluster_esters Ester Era (Unstable) cluster_amides Amide Era (Stable Xylidines) Procaine Procaine (1905) High Allergenicity Rapid Hydrolysis Lidocaine Lidocaine (1943) 2,6-Xylidine Core Steric Shielding Procaine->Lidocaine Ester to Amide Shift Gramine Isogramine (Precursor) Indole Alkaloid Irritant Gramine->Lidocaine Synthetic Optimization Mepivacaine Mepivacaine (1957) Cyclic Amine Less Vasodilation Lidocaine->Mepivacaine Piperidine Cyclization Bupivacaine Bupivacaine (1963) Butyl Chain High Potency/Cardiotoxicity Mepivacaine->Bupivacaine Lipophilic Extension Ropivacaine Ropivacaine (1996) Propyl/S-Enantiomer Reduced Toxicity Bupivacaine->Ropivacaine Chiral Purification

Caption: The structural evolution from unstable esters to the sterically hindered, stable xylidine-based amides.

Part 3: Synthetic Methodologies

Protocol A: Classical Industrial Synthesis (Nucleophilic Acyl Substitution)

This method is preferred for large-scale production due to atom economy and reagent availability. It proceeds in two steps: Acylation followed by Amination.[2][3]

Reagents:

  • 2,6-Dimethylaniline (2,6-Xylidine)[1][4][5][6]

  • Chloroacetyl chloride[2][3][7][8][9][10]

  • Diethylamine[2][3][7][9]

  • Glacial Acetic Acid / Sodium Acetate[7]

Step-by-Step Workflow:

  • Acylation (The Shield Setup):

    • Dissolve 2,6-dimethylaniline in glacial acetic acid.

    • Cool to 10°C. Add chloroacetyl chloride dropwise. Rationale: The reaction is exothermic; cooling prevents the formation of di-acylated byproducts.

    • Add saturated sodium acetate solution. Rationale: This buffers the HCl generated, preventing the protonation of the aniline which would deactivate it toward nucleophilic attack.

    • Result: Precipitation of

      
      -chloro-2,6-dimethylacetanilide. Filter and dry.[8][9]
      
  • Amination (The Warhead Attachment):

    • Reflux the

      
      -chloro intermediate with excess diethylamine in toluene for 4-5 hours.
      
    • Mechanism:[1][11][12]

      
       nucleophilic substitution. The excess amine acts as both the nucleophile and the base to scavenge HCl.
      
    • Purification: Acid-base extraction. The product is basic; extract into acid, wash organics, then basify to precipitate the free base Lidocaine.

Protocol B: Modern Catalytic Approach (Buchwald-Hartwig Amination)

For drug discovery involving complex N-substituted analogs where simple alkylation fails, Palladium-catalyzed coupling is the gold standard.

Reagents:

  • Aryl Halide (e.g., 2-bromo-1,3-dimethylbenzene)

  • Amide/Amine Partner

  • Catalyst:

    
     or 
    
    
    
  • Ligand: Xantphos or BINAP (for steric bulk tolerance)

  • Base:

    
     or 
    
    
    

Workflow:

  • Catalyst Pre-activation: Mix Pd source and Ligand in dry dioxane under Argon. Rationale: Generates the active

    
     species.
    
  • Coupling: Add the aryl halide, amine, and base. Heat to 80-100°C.

  • Advantage: This method avoids the use of lachrymators (chloroacetyl chloride) and allows for the synthesis of xylidines with sensitive functional groups that would not survive the harsh reflux of the classical method.

Part 4: Safety & Toxicology (The 2,6-Xylidine Risk)

While Lidocaine is safe, its primary metabolite, 2,6-xylidine , carries significant toxicological baggage.

Metabolic Pathway & Carcinogenicity

Lidocaine is metabolized in the liver (CYP1A2/CYP3A4) via N-deethylation to MEGX, followed by hydrolysis to 2,6-xylidine.

  • The Hazard: 2,6-xylidine is classified as a Class 2B Carcinogen (IARC).

  • Mechanism: It undergoes oxidation to form N-hydroxy-2,6-xylidine, which binds covalently to DNA, causing mutations (specifically nasal cavity tumors in rat models).

  • Clinical Relevance: This toxicity is why chronic, long-term administration of xylidide anesthetics is limited, despite their acute safety.

Visualization: Metabolic Activation Pathway

Metabolism Lido Lidocaine (Parent Drug) MEGX MEGX (Active Metabolite) Lido->MEGX CYP1A2/3A4 (N-deethylation) Xylidine 2,6-Xylidine (Toxic Core) MEGX->Xylidine Amidase (Hydrolysis) OH_Xyl 4-OH-2,6-Xylidine (Carcinogenic Adduct) Xylidine->OH_Xyl Oxidation (Bioactivation)

Caption: The metabolic degradation of Lidocaine to the carcinogenic 2,6-xylidine moiety.[1]

Part 5: Data Summary & Comparison

CompoundOnsetDurationPotency (Rel. to Procaine)Toxicity Focus
Procaine SlowShort1High Allergenicity (PABA)
Lidocaine RapidIntermediate4CNS Toxicity / 2,6-Xylidine
Bupivacaine SlowLong16Cardiotoxicity (Slowing Vmax)
Ropivacaine MediumLong15Lower Cardiotoxicity (S-enantiomer)

References

  • Wood Library-Museum of Anesthesiology. (2024). Lidocaine: The Discovery by Löfgren and Lundqvist.[13][14]

  • National Toxicology Program (NTP). (1990).[1][5] Toxicology and Carcinogenesis Studies of 2,6-Xylidine in Rats. Technical Report Series No. 278.

  • Malamed, S. F. (2019). Handbook of Local Anesthesia. Elsevier.[13] (Context: Evolution of Amide Anesthetics).

  • IARC Monographs. (1993).[1] 2,6-Dimethylaniline (2,6-Xylidine).[1][4][5][6] Volume 57.

  • Deraedt, et al. (2018). Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of Functionalized Anilines. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Selective Synthesis of N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine via Reductive Amination

[1]

Abstract & Scope

This protocol details the synthesis of N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine utilizing a reductive amination strategy.[1] Unlike direct alkylation methods (using 2-(p-tolyloxy)ethyl bromide), which often suffer from uncontrolled poly-alkylation and elimination side reactions, this reductive amination approach ensures high selectivity for the secondary amine.[1]

The method relies on the in situ generation of the unstable intermediate 2-(p-tolyloxy)acetaldehyde from its acetal precursor, followed by condensation with 2,4-xylidine and selective reduction using Sodium Triacetoxyborohydride (STAB) .

Strategic Rationale

The choice of reductive amination over direct alkylation is governed by three critical factors:

  • Chemo-Selectivity: 2,4-Xylidine is a sterically hindered aniline.[1] Direct alkylation requires forcing conditions (high heat), which promotes the formation of the tertiary amine (over-alkylation) and quaternary ammonium salts. Reductive amination proceeds via a discrete iminium intermediate, strictly controlling the stoichiometry to the mono-alkylated product.

  • Stability Management: The aldehyde component, 2-(p-tolyloxy)acetaldehyde, is prone to self-aldol polymerization.[1] This protocol employs a "release-and-trap" strategy where the aldehyde is generated from a stable acetal immediately prior to amine condensation.[1]

  • Reductant Specificity: The use of STAB (NaBH(OAc)₃) is critical. Unlike NaBH₄, STAB is mild enough not to reduce the aldehyde competitively at a significant rate, yet reactive enough to reduce the protonated iminium ion rapidly.

Reaction Mechanism & Pathway

The reaction proceeds through an acid-catalyzed deprotection, followed by imine formation and hydride transfer.[1]

ReactionPathwayAcetalPrecursor:2-(p-tolyloxy)acetaldehydediethyl acetalAldehydeIntermediate:2-(p-tolyloxy)acetaldehyde(Unstable)Acetal->AldehydeHCl/H2OHydrolysisImineIntermediate:Iminium IonAldehyde->Imine+ 2,4-Xylidine+ AcOH (Catalyst)AmineReagent:2,4-XylidineAmine->ImineProductTarget:N-(2-(p-Tolyloxy)ethyl)-2,4-xylidineImine->ProductReductive Hydride Transfer(STAB)

Caption: Sequential reaction pathway highlighting the critical "release-and-trap" mechanism of the aldehyde intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2,4-Xylidine 121.181.0Nucleophile
2-(p-Tolyloxy)acetaldehyde diethyl acetal 224.301.2Electrophile Precursor
Sodium Triacetoxyborohydride (STAB) 211.941.5Selective Reductant
Acetic Acid (Glacial) 60.051.0Catalyst / Buffer
1,2-Dichloroethane (DCE) -SolventReaction Medium
Trifluoroacetic Acid (TFA) / Water --Acetal Deprotection
Step-by-Step Methodology
Phase A: Generation of Aldehyde (The "Release")

Note: The aldehyde is unstable. Perform this phase immediately before Phase B.

  • Dissolution: Dissolve 2-(p-tolyloxy)acetaldehyde diethyl acetal (1.2 equiv) in a mixture of THF:H₂O (4:1).

  • Hydrolysis: Add TFA (2.0 equiv) and stir at 40°C for 2 hours.

  • Validation (TLC): Monitor consumption of acetal (non-polar) and appearance of aldehyde (UV active, distinct spot).

  • Extraction: Dilute with Et₂O, wash with saturated NaHCO₃ (to remove acid), then brine. Dry organic layer over Na₂SO₄ and concentrate in vacuo at room temperature (do not heat >30°C). Use immediately.

Phase B: Reductive Amination (The "Trap")
  • Imine Formation:

    • In a dry flask under N₂ atmosphere, dissolve 2,4-xylidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Add the freshly prepared 2-(p-tolyloxy)acetaldehyde (1.2 equiv) from Phase A.[1]

    • Add Acetic Acid (1.0 equiv). Crucial: This buffers the basicity of the aniline and catalyzes imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution (H₂).

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃.[1] Stir vigorously for 20 minutes to decompose borate complexes.

    • Separate phases.[1] Extract aqueous layer with DCM (2x).[1]

    • Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).

    • Target: The secondary amine is less polar than the primary amine starting material but more polar than the aldehyde.

Workflow Visualization

Workflowcluster_prepPhase A: Aldehyde Prepcluster_rxnPhase B: Reductive Aminationcluster_workupPhase C: IsolationstartStartstep1Hydrolyze Acetal(TFA/H2O, 40°C)start->step1step2Isolate Aldehyde(Keep Cold)step1->step2step3Mix Amine + Aldehyde+ AcOH in DCEstep2->step3Immediate Usestep4Add STAB(0°C -> RT, 16h)step3->step4step5Quench (NaHCO3)Extract (DCM)step4->step5step6Chromatography(Hex/EtOAc)step5->step6

Caption: Operational workflow emphasizing the immediate transfer of the unstable aldehyde intermediate.

Process Control & Troubleshooting (Self-Validating Systems)

IssueDiagnostic IndicatorRoot CauseCorrective Action
Low Conversion TLC shows remaining 2,4-xylidine after 16h.[1]Steric hindrance of ortho-methyls on aniline.[1]Increase AcOH to 2.0 equiv; extend stir time before STAB addition to 2 hours.
Aldehyde Decomposition TLC shows baseline streak for aldehyde; low yield.[1]Aldehyde polymerized before reaction.[1][2]Ensure Phase A is done <30 mins before Phase B. Keep aldehyde solution cold.
Over-Alkylation MS shows M+ mass corresponding to tertiary amine.[1]High local concentration of aldehyde.[1]Ensure slow addition of aldehyde; use slight excess of amine instead of aldehyde if cost permits.
Emulsion during Workup Phases do not separate cleanly.[1]Boron salts complexing with amine.[1]Extend the NaHCO₃ stir time to 45 mins; add Potassium Sodium Tartrate (Rochelle's Salt).

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Gribble, G. W. (1998).[1] "Sodium Triacetoxyborohydride."[1][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.[1]

Step-by-step guide to "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine" purification by column chromatography

[1]

Executive Summary

This application note details the purification protocol for N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine , a secondary aromatic amine often encountered as an intermediate in the synthesis of formamidine acaricides (e.g., Amitraz) or local anesthetics.[1]

The purification of this compound presents a specific challenge: separating the desired secondary amine from the primary amine starting material (2,4-xylidine ) and the neutral alkylating agent. Standard silica chromatography often results in "tailing" (peak broadening) due to the interaction between the basic amine and acidic silanol groups.

This guide provides a self-validating workflow integrating an acid-base extractive workup with a modified silica gel chromatography protocol to achieve >98% purity.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective separation, one must understand the species present in the crude reaction mixture. The synthesis typically involves the nucleophilic substitution of 2,4-xylidine with 2-(p-tolyloxy)ethyl bromide (or tosylate).[1]

ComponentStructure TypeChemical NaturePredicted Behavior on Silica
Target Molecule Secondary Aryl AmineWeak Base, LipophilicModerate retention; prone to tailing without modifier.[1]
Impurity A (Start Material) 2,4-Xylidine (Primary Amine)Weak Base, Polar H-bondingStronger retention than target (due to two N-H donors).[1]
Impurity B (Reagent) 2-(p-tolyloxy)ethyl bromideNeutral, LipophilicLow retention (High Rf); elutes near solvent front.[1]
Impurity C (Side Product) Tertiary Amine (Over-alkylation)Weak Base, BulkyWeaker retention than target (steric hindrance, no H-donors).

Phase 1: Pre-Chromatographic Workup (The "Chemical Filter")

Critical Insight: Do not load the crude reaction mixture directly onto the column. The neutral alkylating agent (Impurity B) can be removed efficiently via Acid-Base Extraction , preserving column capacity for the difficult amine-amine separation.[1]

Protocol A: Acid-Base Enrichment
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[2][3][4] The target secondary amine and impurity 2,4-xylidine protonate and move to the aqueous phase.

    • Fate of Impurity: The neutral ether/bromide stays in the EtOAc layer (Discard organic layer).

  • Basification: Cool the aqueous layer to 0°C and basify with 4M NaOH until pH > 12.

    • Observation: The amines will oil out or precipitate.[4]

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
    • Result: You now have a mixture of mostly Target Secondary Amine and Impurity A (Primary Amine).

Phase 2: Method Development (TLC)

Before running the column, you must optimize the mobile phase.[5][6] The goal is an Rf of 0.30 – 0.40 for the target compound.

The "Amine Tailing" Problem: On standard silica plates, amines streak due to hydrogen bonding with silanols (

1
  • Solution: Add 1% Triethylamine (TEA) to the mobile phase. TEA blocks the active silanol sites, sharpening the spots.

Recommended Mobile Phase Screening[1]
  • System A: Hexane : Ethyl Acetate (9:1) + 1% TEA

  • System B: Hexane : Ethyl Acetate (4:1) + 1% TEA

Decision Logic: If Rf < 0.2 in System B


Phase 3: Column Chromatography Protocol[1]

Visualization of Workflow

PurificationWorkflowStartCrude Amine MixtureSlurryStep 1: Slurry Packing(Silica + Hexane + 1% TEA)Start->SlurryLoadStep 2: Dry Loading(Adsorb on Silica)Slurry->LoadElutionStep 3: Gradient ElutionLoad->ElutionDecisionTLC Check:Is separation > 0.1 Rf?Elution->DecisionDecision->ElutionNo (Adjust Gradient)FractionsStep 4: Fraction CollectionDecision->FractionsYesAnalysisStep 5: NMR/HPLC ValidationFractions->Analysis

Caption: Operational workflow for the flash chromatography of secondary aromatic amines.

Detailed Procedure

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 10:1 to 20:1 ratio of Silica weight to Crude mass.

  • Mobile Phase A: Hexane + 1% Triethylamine (TEA).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).

Step-by-Step:

  • Column Pre-treatment (Crucial):

    • Prepare a slurry of silica gel using 100% Mobile Phase A .

    • Why: Pre-equilibrating with TEA neutralizes the column before the sample touches it.[6] If you skip this, the first few inches of silica will irreversibly bind your amine.

  • Sample Loading (Dry Load Method):

    • Dissolve the semi-solid crude in a minimum amount of DCM.

    • Add silica gel (approx.[5][6] 2x weight of crude).

    • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.[1]

    • Carefully pour this powder onto the top of the packed column and cover with a layer of sand.

  • Elution Gradient:

    • 0–5 mins: 100% Mobile Phase A (Elutes residual non-polar impurities).

    • 5–20 mins: Linear gradient to 10% Mobile Phase B.

    • 20–40 mins: Hold at 10–15% Mobile Phase B (Target compound elution window).

    • 40+ mins: Flush with 50% Mobile Phase B (Elutes polar 2,4-xylidine).

  • Fraction Collection:

    • Collect small fractions (approx. 1/3 column volume).

    • Spot every 3rd fraction on TLC.

    • Visual Cue: The target secondary amine usually fluoresces strongly under UV (254 nm) due to the extended aromatic system.

Phase 4: Validation & Troubleshooting

Analytical Validation

Once fractions are combined and concentrated, verify identity and purity.

  • 
    H NMR (CDCl
    
    
    ):
    • Look for the ethyl linker : Two triplets (approx.

      
       3.5 and 
      
      
      4.2 ppm).
    • Look for the NH proton : Broad singlet, exchangeable with

      
      .
      
    • Differentiation: The starting material (2,4-xylidine) will lack the ethyl linker signals and the tolyl aromatic protons.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Solvent: Acetonitrile/Water (+0.1% Formic Acid).

    • Target Purity: >98% Area Under Curve.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with amine.[1][2]Increase TEA concentration to 2% or switch to Ammonia-saturated MeOH/DCM system.
Co-elution Polarity of target and impurity are too similar.Change selectivity: Switch solvent system to Toluene : Acetone or DCM : Methanol .
Sample Decomposition Silica acidity causing oxidation/cleavage.[5]Use Alumina (Neutral) stationary phase instead of Silica.[5][6]
Solvent Selection Logic

SolventLogicStartStart: Select SolventCheckCheck Solubility & RfStart->CheckHexEtHexane / EtOAc+ 1% TEACheck->HexEtStandard Lipophilic AmineDCMMeOHDCM / MeOH+ 1% NH4OHCheck->DCMMeOHHighly Polar / InsolubleTolAcetToluene / AcetoneCheck->TolAcetCo-eluting Isomers

Caption: Decision matrix for mobile phase selection based on compound polarity and solubility.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog.

  • BenchChem. "Purification of Secondary Alkyl Amines Protocol." Technical Support Center.

  • Asian Journal of Chemistry. "Synthesis with Improved Yield and Purity of Amitraz." Asian J. Chem. Vol. 21, No. 1 (2009).

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Resources.

Application and Protocol Guide for the Analytical Characterization of N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine". It is intended for researchers, scientists, and professionals in drug development. This guide details protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to ensure scientific integrity through detailed explanations of experimental choices and self-validating protocols.

Introduction

"N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" is a complex organic molecule with potential applications in pharmaceutical development and other chemical industries. Its structure, comprising a xylidine and a tolyloxy moiety linked by an ethyl group, necessitates a multi-faceted analytical approach for comprehensive characterization. Accurate and robust analytical methods are crucial for determining its identity, purity, and stability, which are critical parameters in quality control and regulatory compliance. This guide presents a suite of analytical techniques that, when used in concert, provide a thorough characterization of this compound.

The choice of analytical methods is driven by the physicochemical properties of the molecule. The presence of aromatic rings suggests strong UV absorbance, making HPLC with UV detection a suitable quantitative technique. The compound's volatility and thermal stability can be exploited for GC-MS analysis, which provides valuable structural information through fragmentation patterns. NMR spectroscopy is indispensable for the definitive structural elucidation of the molecule in solution, while FTIR spectroscopy offers a rapid and non-destructive method to identify key functional groups.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating the target analyte from impurities and for its quantification. The selection between liquid and gas chromatography is dependent on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for a molecule with the polarity of "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine".

A C18 column is selected for its versatility and proven efficacy in separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the manipulation of retention time and peak shape by adjusting the organic-to-aqueous ratio and pH. A photodiode array (PDA) detector is employed to monitor the elution of the compound and any potential impurities across a range of wavelengths, enabling the determination of peak purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" reference standard of known purity

  • Sample for analysis

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 230 nm

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh an appropriate amount of the sample and prepare a solution with a target concentration of 0.1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions. The precision of the method should be determined by analyzing at least six replicate injections of the standard solution.[1]

  • Data Analysis: Identify the peak corresponding to "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" based on the retention time of the standard. Calculate the purity of the sample by the area normalization method.

HPLC_Workflow A Mobile Phase & Sample Preparation B HPLC System Equilibration A->B C Injection of Standard & Sample B->C D Chromatographic Separation (C18 Column) C->D E PDA Detection (230 nm) D->E F Data Acquisition & Analysis E->F

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It provides both retention time information for separation and mass spectral data for structural elucidation.[2]

The molecular weight of "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" suggests it is amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds of this nature. Electron Ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (GC grade)

  • "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" reference standard

  • Sample for analysis

GC-MS Conditions:

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard and sample in dichloromethane.

  • Instrument Setup: Perform a system suitability check to ensure proper instrument performance.

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. Compare the fragmentation pattern with the reference standard and, if available, a library spectrum.

GCMS_Workflow A Sample Preparation (in Dichloromethane) B GC Injection & Separation A->B C Electron Ionization (EI) B->C D Mass Analysis (Quadrupole) C->D E Detection & Data Acquisition D->E F Spectral Interpretation E->F

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.

¹H NMR will provide information on the number of different types of protons and their connectivity. ¹³C NMR will reveal the number of unique carbon atoms. 2D NMR experiments are crucial for assembling the molecular fragments.[3] COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Materials:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign protons to specific functional groups.

    • Assign the carbon signals in the ¹³C NMR spectrum.

    • Use the 2D NMR data to confirm the connectivity between atoms and establish the final structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]

The structure of "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine" contains several characteristic functional groups, including N-H (secondary amine), C-N, C-O (ether), and aromatic C-H and C=C bonds. These groups have distinct vibrational frequencies in the infrared region, allowing for their identification. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[5]

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (secondary amine)
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1200Aryl-O stretch (ether)
1335-1250Aromatic C-N stretch

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of "N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine". The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity determination, and structural elucidation of the molecule. Adherence to these protocols will enable researchers and scientists to generate high-quality, reliable data essential for drug development and quality control.

References

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • DrugFuture. (n.d.). Xylidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Xylidine. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. [Link]

  • Gajewska, M., & Oledzka, I. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(2), 99-104. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Xylidine - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Waters Corporation. (n.d.). Enhancing MRM Experiments in GC-MS/MS Using APGC. [Link]

  • MolForge. (n.d.). Acetanilide, 2-(diethylamino)-4'-methyl-N-(2-(o-tolyloxy)ethyl)-, hydrochloride. Retrieved from [Link]

  • Ramachandran, R., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1263-1275. [Link]

  • van der Weerd, J., & Kazarian, S. G. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules, 28(12), 4705. [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

  • Stark, N. M., Yelle, D. J., & Agarwal, U. P. (2016). Techniques for Characterizing Lignin. In Lignin in Polymer Composites (pp. 49-68). Elsevier. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). [Link]

  • Krishnan, S., et al. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 106-111. [Link]

  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2002). NO SIGNIFICANT RISK LEVEL (NSRL) FOR THE PROPOSITION 65 CARCINOGEN 2,6-XYLIDINE. [Link]

  • Reddit. (2026, March 3). 2D NMR Spectrum. r/chemistry. [Link]

  • Kumar, S., et al. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. Journal of Pharmaceutical and Biomedical Analysis, 253, 116538. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Bohlmann, F., et al. (1975). 13 C NMR spectroscopic study of lupinine and epilupinine salts and amine oxides. Organic Magnetic Resonance, 7(9), 426-431. [Link]

  • Shimadzu Corporation. (n.d.). GCMS Polymer Additives. [Link]

  • dos Santos, C. I. A., et al. (2024). Chemical, In Cellulo, and In Silico Characterization of the Aminocholine Analogs of VG. Molecules, 29(23), 5009. [Link]

  • Wikipedia. (n.d.). 2,3-Xylidine. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Cosmetics - Analytical Methods & Research. Retrieved from [Link]

  • Wyszomirska, E., Czerwińska, K., & Kublin, E. (2013). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 70(4), 629-634. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Solutions for Analysis of Polymer Additives. [Link]

  • Valenzuela, F., et al. (2018). Synthesis and characterization of poly([(2-methacryloyloxy) ethyl]) trimethylamonnium chloride) resin with removal properties for vanadium(V) and molybdenum(VI). Journal of the Chilean Chemical Society, 63(3), 4065-4072. [Link]

  • van der Weerd, J., & Kazarian, S. G. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules, 28(12), 4705. [Link]

  • Grinblat, A. M., et al. (2016). Oligomeric Hydroxy-Aryloxy Phosphazene Based on Cyclic Chlorophosphazenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 546-552. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Xylidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gallo, V., et al. (2023). Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts. Plants, 12(3), 502. [Link]

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Application Note: Laboratory-Scale Synthesis and Optimization of N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The compound N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine is a structurally distinct secondary amine featuring a di-aryl ether-amine scaffold. Molecules containing the aryloxyethylamine motif are frequently encountered in medicinal chemistry, often serving as privileged scaffolds for G-protein coupled receptor (GPCR) ligands, local anesthetics, and ion channel modulators.

Synthetically, the construction of this molecule relies on the selective mono-N-alkylation of 2,4-xylidine (2,4-dimethylaniline). The N-alkylation of anilines with alkyl halides is a classical bimolecular nucleophilic substitution (


) reaction; however, controlling the chemoselectivity to prevent over-alkylation (yielding tertiary amines) is a well-documented challenge[1].

In this protocol, we leverage the inherent steric shielding provided by the ortho-methyl group of 2,4-xylidine. This steric bulk naturally suppresses the second alkylation event. By utilizing a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF), we can maximize the nucleophilicity of the primary amine while neutralizing the generated hydrobromic acid (HBr) byproduct, ensuring the aniline remains active throughout the catalytic cycle[1].

Synthetic Strategy & Workflow

The laboratory-scale synthesis is executed via a convergent two-step sequence:

  • Williamson Ether Synthesis: Coupling of p-cresol with an excess of 1,2-dibromoethane to yield the electrophilic intermediate, 2-(p-tolyloxy)ethyl bromide.

  • N-Alkylation: Direct

    
     displacement of the bromide by 2,4-xylidine to afford the target secondary amine.
    

G A p-Cresol + 1,2-Dibromoethane B Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) A->B C 2-(p-Tolyloxy)ethyl bromide (Intermediate 1) B->C E N-Alkylation (K₂CO₃, DMF, 90°C) C->E D 2,4-Xylidine (Nucleophile) D->E F N-(2-(p-Tolyloxy)ethyl) -2,4-xylidine E->F

Fig 1: Two-step synthetic workflow for N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine.

Materials and Reagents

Table 1: Stoichiometry for Step 1 (Intermediate Synthesis)

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale) Role
p-Cresol 108.14 1.0 1.08 g Nucleophile
1,2-Dibromoethane 187.86 5.0 9.39 g (4.3 mL) Electrophile
Potassium Carbonate (K₂CO₃) 138.21 2.0 2.76 g Base

| Acetone (Anhydrous) | 58.08 | - | 20 mL | Solvent |

Table 2: Stoichiometry for Step 2 (Target Synthesis)

Reagent MW ( g/mol ) Equivalents Amount (for 5 mmol scale) Role
2,4-Xylidine 121.18 1.0 0.61 g (0.62 mL) Nucleophile
2-(p-Tolyloxy)ethyl bromide 215.09 1.1 1.18 g Electrophile
Potassium Carbonate (K₂CO₃) 138.21 2.0 1.38 g Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL | Solvent |

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(p-Tolyloxy)ethyl bromide (Intermediate 1)

Causality Insight: 1,2-dibromoethane is used in a 5-fold stoichiometric excess. This is a critical design choice to statistically favor mono-substitution and prevent the phenoxide from reacting with both ends of the dihalide, which would yield the undesired 1,2-bis(p-tolyloxy)ethane dimer.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.08 g, 10 mmol) and anhydrous acetone (20 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate the formation of the highly nucleophilic potassium phenoxide.

  • Alkylation: Add 1,2-dibromoethane (4.3 mL, 50 mmol) in a single portion. Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 16 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV active). Upon consumption of p-cresol, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with fresh acetone (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The excess 1,2-dibromoethane is removed via short-path vacuum distillation (Caution: Toxic). The remaining crude oil is purified via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield Intermediate 1 as a clear oil.

Protocol B: N-Alkylation to N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine

Causality Insight: 2,4-Xylidine is a relatively weak nucleophile due to the electron-donating but sterically demanding ortho-methyl group. Therefore, a highly polar aprotic solvent (DMF) is required to solvate the potassium ions, leaving the amine "naked" and reactive. To ensure a self-validating workup, a 5% aqueous LiCl wash is employed; LiCl drastically increases the partition coefficient of DMF into the aqueous layer, preventing solvent carryover into the final product.

  • Reaction Setup: In a dry 50 mL flask under a nitrogen atmosphere, dissolve 2,4-xylidine (0.61 g, 5 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (1.38 g, 10 mmol) followed by 2-(p-tolyloxy)ethyl bromide (1.18 g, 5.5 mmol).

  • Thermal Activation: Heat the stirred suspension to 90 °C using an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 30 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL), followed by a final wash with saturated brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (95:5 to 80:20). The target compound elutes as a pale yellow oil. (Expected MS: [M+H]⁺ = 256.1).

Reaction Optimization Data

To validate the choice of solvent and base for Step 2, a screening matrix was executed. The data below demonstrates that DMF combined with K₂CO₃ provides the optimal balance of conversion and chemoselectivity.

Table 3: Optimization of the N-Alkylation Step (5 mmol scale, 1.1 eq Alkyl Bromide)

EntrySolventBaseTemp (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
1AcetonitrileK₂CO₃802462%< 2%
2 DMF K₂CO₃ 90 16 86% < 3%
3DMFDIPEA901674%9%
4TolueneTEA1102438%Trace

Note: The use of the organic base DIPEA (Entry 3) resulted in a higher degree of unwanted di-alkylation compared to the heterogeneous inorganic base K₂CO₃ (Entry 2).

Safety, Handling, and E-E-A-T Considerations

Toxicity of 2,4-Xylidine: Handling 2,4-xylidine requires strict adherence to laboratory safety protocols. It is a primary arylamine classified as highly toxic via oral, dermal, and inhalation routes. Systemic absorption can lead to the oxidation of hemoglobin, resulting in the formation of methaemoglobin and subsequent cyanosis[2]. Furthermore, it is documented as a secondary hepatotoxin capable of causing liver damage upon prolonged exposure[3].

  • PPE Requirements: Work must be conducted in a certified chemical fume hood. Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory.

  • Waste Disposal: All aqueous washes containing DMF and aniline traces must be collected in designated halogenated/toxic organic waste containers.

References

  • International Labour Organization (ILO) / WHO. "ICSC 1562 - 2,4-XYLIDINE." International Chemical Safety Cards. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "2,4-Dimethylaniline | C8H11N | CID 7250." PubChem Database. Available at:[Link]

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Troubleshooting & Optimization

How to remove impurities from "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine" crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of "N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this arylamine derivative. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles for effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine product?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. The most common synthesis involves a Williamson ether synthesis followed by a reductive amination or a direct N-alkylation.

Typical Impurities from Synthesis:

  • Unreacted Starting Materials:

    • 2,4-Xylidine: A primary arylamine that is a pale yellow to brown liquid and can darken on exposure to air.[1][2][3] It is slightly soluble in water but soluble in organic solvents.[3][4][5][6]

    • p-Cresol (if used in the Williamson ether synthesis step).

    • 2-(p-Tolyloxy)ethanal or 2-(p-tolyloxy)ethyl halide (depending on the specific reagents).

  • Byproducts of Williamson Ether Synthesis:

    • Elimination products (e.g., alkenes) can form, especially if sterically hindered reagents are used.[7][8][9]

  • Byproducts of Reductive Amination:

    • Over-alkylation products (tertiary amines).

    • Unreduced imine intermediate.[10][11][12]

    • Byproducts from the reducing agent.[13][14]

  • Solvent Residues: Acetonitrile, N,N-dimethylformamide (DMF), or toluene are common solvents used in these reactions.[7]

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present.

Q2: My crude product is a dark, oily substance. How can I effectively purify it using recrystallization?

A2: A dark, oily appearance often indicates the presence of colored impurities and unreacted starting materials. Recrystallization is an excellent technique for purifying solid compounds by separating them from soluble and insoluble impurities.[15][][17]

Troubleshooting Recrystallization:
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

    • Solution:

      • Use a lower-boiling point solvent.

      • Employ a mixed-solvent system. [18] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common and effective mixed solvent system for arylamines is ethanol/water.[18]

      • Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

      • Seed the solution with a few crystals of the pure product.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

    • Solution:

      • Concentrate the solution by boiling off some of the solvent.

      • Add a "poor" solvent to decrease the overall solubility.

      • Cool the solution in an ice bath to further reduce solubility.

  • Problem: The resulting crystals are still colored.

    • Cause: Colored impurities are co-crystallizing with your product.

    • Solution:

      • Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Recommended Recrystallization Protocol:
  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures.[19]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.[18]

  • Decolorization (if necessary): Add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]

  • Drying: Dry the purified crystals under vacuum.

Q3: When is column chromatography a better choice than recrystallization, and what are the key considerations?

A3: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your desired product, or when your product is an oil at room temperature.[20]

Key Considerations for Column Chromatography of N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine:
  • Stationary Phase:

    • Silica Gel: This is the most common choice. However, the acidic nature of silica gel can sometimes cause degradation of sensitive amines or lead to peak tailing.[20]

    • Alumina (Neutral or Basic): A good alternative to silica gel for basic compounds like amines.

    • Amine-functionalized Silica: This specialized stationary phase can significantly improve the separation of basic compounds by reducing interactions with acidic silanol groups.[21]

  • Mobile Phase (Eluent):

    • The choice of eluent is critical for achieving good separation. A typical starting point for arylamines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • To prevent peak tailing on silica gel, it is highly recommended to add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. [20][21] This will neutralize the acidic sites on the silica.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent System Column_Prep Column Packing (Silica or Alumina) TLC->Column_Prep Wet_Loading Wet Loading (dissolved in eluent) Column_Prep->Wet_Loading or Dry_Loading Dry Loading (adsorbed on silica) Column_Prep->Dry_Loading Elution Elution with Chosen Mobile Phase Wet_Loading->Elution Dry_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal

Caption: Workflow for Column Chromatography Purification.

Q4: How can I use acid-base extraction to pre-purify my crude product?

A4: Acid-base extraction is a powerful liquid-liquid extraction technique to separate acidic, basic, and neutral compounds from each other. Since your target compound, N-(2-(p-tolyloxy)-ethyl)-2,4-xylidine, is a secondary amine, it is basic and can be selectively moved between an organic and an aqueous phase by adjusting the pH.

Step-by-Step Acid-Base Extraction Protocol:
  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or diethyl ether.

  • Wash with a dilute acid solution (e.g., 1 M HCl). This will protonate your basic amine, forming a water-soluble salt that will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separate the layers. Keep the aqueous layer containing your protonated product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer by adding a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (test with pH paper). This will deprotonate your amine, making it water-insoluble again.

  • Extract your deprotonated product back into a fresh portion of the organic solvent.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain your pre-purified product.

This pre-purification step can significantly reduce the amount of impurities before proceeding to a final purification method like recrystallization or chromatography.

Troubleshooting Guides

General Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Purification - Product is too soluble in the recrystallization solvent. - Product is strongly adsorbed on the chromatography column. - Incomplete extraction during acid-base workup.- For recrystallization, use a less polar solvent or a mixed-solvent system.[18] - For chromatography, use a more polar eluent or add a basic modifier like triethylamine.[20][21] - Ensure complete pH adjustment and sufficient mixing during extractions.
Product Decomposes During Purification - The compound is sensitive to heat (during distillation or hot filtration). - The compound is degrading on the acidic silica gel column.- Use a lower boiling point solvent for recrystallization or perform purification at a lower temperature. - Use neutral or basic alumina, or amine-functionalized silica for chromatography.[20] Alternatively, deactivate silica gel with triethylamine.[21]
Persistent Impurity After Multiple Purifications - The impurity has very similar physical properties (solubility, polarity) to the product.- Try a different purification technique (e.g., switch from recrystallization to chromatography). - For chromatography, try a different stationary phase or a different eluent system to alter the selectivity.
Analytical Troubleshooting
Technique Observation Possible Cause(s) Recommended Action(s)
TLC Streaking of the product spot.- The compound is too polar for the eluent. - The sample is too concentrated. - The compound is interacting strongly with the stationary phase (e.g., an amine on silica).- Increase the polarity of the eluent. - Dilute the sample. - Add a small amount of triethylamine or ammonia to the eluent.[20]
HPLC Broad or tailing peaks for the product.- Secondary interactions between the amine and the silica-based stationary phase. - Inappropriate mobile phase pH.- Use a column specifically designed for basic compounds. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.[21]
NMR Broad peaks for N-H or α-protons.- Proton exchange with residual water or acidic impurities.- Shake the NMR sample with a drop of D₂O to exchange the N-H proton. - Ensure the sample is thoroughly dry and free of acidic impurities.

References

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  • Grokipedia. (n.d.). 2,4-Xylidine. [Link]

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  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

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  • Google Patents. (n.d.).
  • PubMed. (2007, November 13). Synthesis and molecular structure of ethyl [N-tosyl-(R)-prolyloxy]-2(S)-[4-cyano-8,8-ethylenedioxy-5-oxo-5,6,7,8-tetrahydroindolizin-3-yl] acetate, a key intermediate in the total synthesis of (20S)-camptothecins. [Link]

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  • Google Patents. (n.d.). CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine.
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  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

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Side reactions to avoid in the synthesis of "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-(p-tolyloxy)ethyl)-2,4-dimethylaniline (also referred to as N-(2-(p-tolyloxy)ethyl)-2,4-xylidine) typically involves the nucleophilic substitution of 1-(2-haloethoxy)-4-methylbenzene by 2,4-dimethylaniline (2,4-xylidine). While conceptually simple, this reaction is prone to specific competing pathways that degrade yield and complicate purification.

This guide addresses the three critical failure modes: Polyalkylation (Over-alkylation) ,


-Elimination , and Aniline Oxidation .

Critical Reaction Pathways

The following diagram illustrates the desired pathway versus the competing side reactions. Understanding this flow is essential for troubleshooting.

ReactionPathways Start Reagents: 2,4-Xylidine + 1-(2-bromoethoxy)-4-methylbenzene Target TARGET PRODUCT: N-(2-(p-tolyloxy)ethyl)-2,4-xylidine (Secondary Amine) Start->Target SN2 Substitution (Base, Heat) Elim SIDE PRODUCT B: p-Tolyl Vinyl Ether (Elimination Product) Start->Elim E2 Elimination (Strong Base / High T) Oxid SIDE PRODUCT C: Azobenzenes / Quinones (Colored Impurities) Start->Oxid O2 / Light (Oxidation) OverAlk SIDE PRODUCT A: Bis-alkylated Tertiary Amine (High Rf Impurity) Target->OverAlk + Excess Alkyl Halide (Over-reaction)

Figure 1: Reaction network showing the primary synthetic route and three major competing side reactions.

Troubleshooting Guide & FAQs

Category A: Impurity Profile & Yield Loss

Q1: I observe a major impurity with a higher R


 than my product on TLC. What is it, and how do I stop it? 
  • Diagnosis: This is likely the bis-alkylated tertiary amine . The secondary amine product is often more nucleophilic than the starting aniline because the alkyl group donates electron density, making it prone to reacting with a second equivalent of the alkyl halide [1].

  • Corrective Action:

    • Stoichiometry Adjustment: Do not use a 1:1 ratio. Use a significant excess of 2,4-xylidine (1.5 to 2.0 equivalents) relative to the alkyl halide. This statistically favors the attack of the starting material over the product.

    • Reverse Addition: Slowly add the alkyl halide to a solution of the aniline and base, rather than mixing them all at once. This keeps the concentration of the alkylating agent low relative to the aniline.

Q2: My crude NMR shows olefinic protons (doublets around 4.5–6.5 ppm). Where did these come from?

  • Diagnosis: You are seeing p-tolyl vinyl ether , formed via

    
    -elimination  (E2 mechanism). The base used to neutralize the acid has deprotonated the 
    
    
    
    -carbon of the alkyl halide instead of acting as a proton scavenger [2].
  • Corrective Action:

    • Switch Bases: If using strong bases (e.g., KOH, NaH), switch to milder, non-nucleophilic bases like K

      
      CO
      
      
      
      or DIPEA (Hünig's base).
    • Lower Temperature: Elimination is entropically favored at high temperatures. Reduce reaction temperature (e.g., from reflux to 60–80°C) and extend reaction time.

Q3: The reaction mixture has turned dark black/brown, and the yield is poor.

  • Diagnosis: Oxidation of 2,4-xylidine . Electron-rich anilines are sensitive to air oxidation, forming radical cations that polymerize or form azo-compounds.

  • Corrective Action:

    • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

    • Degassing: Sparge solvents with inert gas for 15 minutes before use.

    • Workup: Add a small amount of reducing agent (e.g., sodium bisulfite) during the aqueous workup to quench oxidized species.

Category B: Reaction Kinetics

Q4: The reaction is stalling at 50% conversion even after 24 hours.

  • Diagnosis: The alkyl chloride or bromide might be too unreactive, or the steric hindrance of the ortho-methyl group on the xylidine is slowing the approach.

  • Corrective Action:

    • Finkelstein Catalysis: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts the alkyl bromide/chloride to the more reactive alkyl iodide in situ [3].

    • Solvent Switch: Switch to a more polar aprotic solvent like DMF or DMSO (if not already using) to enhance the nucleophilicity of the aniline.

Optimized Synthetic Protocol

Objective: Synthesis of N-(2-(p-tolyloxy)ethyl)-2,4-xylidine targeting >85% mono-alkylation selectivity.

Reagents:
  • Precursor A: 2,4-Dimethylaniline (2.0 equiv.) — Excess is critical.

  • Precursor B: 1-(2-bromoethoxy)-4-methylbenzene (1.0 equiv.)

  • Base: K

    
    CO
    
    
    
    (anhydrous, 1.2 equiv.)
  • Catalyst: NaI (0.1 equiv.)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen.

  • Dissolution: Add 2,4-dimethylaniline (2.0 equiv) and K

    
    CO
    
    
    
    (1.2 equiv) to the solvent (0.5 M concentration relative to halide). Stir for 10 minutes.
  • Addition: Add NaI (0.1 equiv). Then, add 1-(2-bromoethoxy)-4-methylbenzene (1.0 equiv).

    • Tip: If scale is >10g, add the bromide dropwise over 30 minutes to suppress over-alkylation.

  • Reaction: Heat to 80°C . Monitor by TLC/HPLC every 2 hours.

    • Endpoint: Disappearance of the alkyl bromide. Do not wait for the aniline to disappear (it is in excess).

  • Workup:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate. Dissolve residue in Ethyl Acetate.

    • Wash with 1M HCl (Careful! The product is a base, but the starting aniline is also a base. Separation based on pKa is difficult here. It is better to wash with water/brine to remove DMF, then purify by column).

  • Purification: Flash chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5).

    • Order of Elution: Vinyl Ether (if any) -> Target Product -> Bis-alkylated impurity -> Unreacted Aniline.

Data & Stoichiometry Impact

ParameterCondition A (Risk)Condition B (Optimized)Impact
Aniline Equiv. 1.0 equiv2.0 equiv Reduces bis-alkylation from ~20% to <5%.
Temperature >100°C (Reflux)80°C Reduces elimination (vinyl ether) side product.
Base NaOH / KOHK

CO

Milder base prevents E2 elimination.
Atmosphere Open AirNitrogen/Argon Prevents dark oxidation tars.

References

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

  • Xu, L., et al. "A Simple Method for N-Phenoxyethylation of Anilines." Molecules 5.12 (2000): 1369-1372.

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges. 43.2 (1910): 1528-1532.

Technical Support Center: Minimizing Byproduct Formation in the N-Alkylation of 2,4-Xylidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the N-alkylation of 2,4-xylidine (2,4-dimethylaniline).

Achieving high selectivity for mono-N-alkylated 2,4-xylidine is a notoriously difficult chemical transformation. The primary amine is prone to over-reacting, leading to N,N-dialkylated tertiary amines, and under certain catalytic conditions, thermodynamically driven C-alkylation (ring alkylation) occurs[1]. This guide provides mechanistic causality, self-validating experimental protocols, and data-driven solutions to eliminate these byproducts.

Section 1: Diagnostic Workflow for Byproduct Mitigation

Before adjusting your reaction parameters, it is critical to identify the specific byproduct profile of your crude mixture using GC-MS or HPLC. Use the diagnostic logic below to isolate the root cause of your selectivity issues.

Troubleshooting Start Analyze Reaction Mixture (GC-MS / HPLC) Dialkyl N,N-Dialkylation Detected? Start->Dialkyl CAlkyl C-Alkylation Detected? Dialkyl->CAlkyl No FixDialkyl Reduce Alkylating Agent or Use Borrowing Hydrogen Dialkyl->FixDialkyl Yes FixCAlkyl Lower Temperature (<250°C) or Change Catalyst CAlkyl->FixCAlkyl Yes Success Optimal Mono-N-Alkylation CAlkyl->Success No FixDialkyl->Start FixCAlkyl->Start

Diagnostic workflow for resolving 2,4-xylidine N-alkylation byproducts.

Section 2: Troubleshooting Guide & Mechanistic Causality

Issue 1: High Yield of N,N-Dialkylated 2,4-Xylidine

Symptom: Analytical chromatography reveals a significant peak corresponding to the tertiary amine (N,N-dialkyl-2,4-xylidine). Causality: This is a kinetic issue. Once 2,4-xylidine undergoes the first alkylation, the newly attached alkyl group donates electron density to the nitrogen atom via inductive effects. This makes the resulting secondary amine (mono-N-alkyl-2,4-xylidine) significantly more nucleophilic than the starting primary amine, accelerating the second alkylation step[1]. Solutions:

  • Stoichiometric Control: Maintain a large molar excess of 2,4-xylidine relative to the alkylating agent (e.g., 3:1 to 5:1). This statistically increases the probability that the alkylating agent will collide with the unreacted primary amine rather than the secondary amine[2].

  • Borrowing Hydrogen (Hydrogen Autotransfer): Abandon traditional alkyl halides in favor of alcohols. Transition metal catalysts temporarily dehydrogenate the alcohol to an aldehyde, which condenses with 2,4-xylidine to form an imine. The catalyst then reduces the imine to the mono-N-alkylated product. Because an imine cannot undergo a second condensation, this mechanism inherently blocks over-alkylation[1][3].

Issue 2: Formation of C-Alkylated (Ring-Alkylated) Byproducts

Symptom: Appearance of trimethylaniline derivatives (if methylating) or other ring-substituted isomers in the product mixture. Causality: C-alkylation is a thermodynamically driven Friedel-Crafts-type side reaction. It is highly temperature-dependent and exacerbated by strong Brønsted or Lewis acids. At elevated temperatures (>300 °C), the alkyl group can migrate from the nitrogen to the aromatic ring (Hofmann-Martius rearrangement), or direct electrophilic aromatic substitution occurs[4][5]. Solutions:

  • Temperature Regulation: Keep reaction temperatures strictly below 250 °C. Studies using acidic zeolites demonstrate that N-alkylation is kinetically favored at lower temperatures (250–350 °C), while C-alkylation dominates at >350 °C[4].

  • Catalyst Pore Size Optimization: Utilize shape-selective zeolites (e.g., S-115 or H-beta) with pore sizes of 6 to 8 Å. The three-dimensional tubular shape sterically restricts the formation of the bulkier C-alkylated transition states, restricting the reaction to the linear N-alkylation pathway[4][6].

Section 3: Self-Validating Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation via Borrowing Hydrogen

This protocol utilizes a manganese pincer complex to achieve mono-N-alkylation using alcohols[3]. Self-Validating Mechanism: The absence of alkyl halides means no halide salts are formed. The reaction progress can be analytically validated in real-time by the stoichiometric generation of water (e.g., via Karl Fischer titration). If 1 equivalent of water is produced, exactly 1 equivalent of mono-alkylation has occurred.

BorrowingHydrogen Alc Alcohol (Alkylating Agent) Ald Aldehyde/Ketone Intermediate Alc->Ald Dehydrogenation Imi Imine Intermediate (+ 2,4-Xylidine) Ald->Imi Condensation (-H2O) Prod Mono-N-alkyl 2,4-xylidine Imi->Prod Hydrogenation Cat Metal Catalyst (e.g., Mn, Ru, Ir) Cat->Alc Catalysis Cat->Imi Catalysis

Catalytic cycle of the hydrogen autotransfer (borrowing hydrogen) mechanism.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the PNP Manganese pincer catalyst (3 mol%) and potassium tert-butoxide (t-BuOK, 10 mol%).

  • Reactant Addition: Add 2,4-xylidine (1.0 mmol), the primary alcohol (1.2 mmol), and anhydrous toluene (2 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 110 °C for 16-24 hours under continuous magnetic stirring.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The complete consumption of the alcohol and the exclusive appearance of the secondary amine peak (without tertiary amines) validate the catalytic cycle's efficiency.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the metal catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Continuous Flow N-Alkylation using Zeolite Catalysts

Designed for industrial scale-up, this protocol minimizes residence time to prevent N,N-dialkylation and operates at controlled temperatures to prevent C-alkylation[4][7]. Self-Validating Mechanism: A properly calibrated continuous flow system will show a mass balance >98% at the effluent collection point.

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Pack a stainless-steel tubular reactor with an acidic zeolite catalyst (e.g., H-beta or Al-SBA-15).

  • System Equilibration: Heat the reactor to 250 °C (strictly <300 °C to prevent C-alkylation) and flush with an inert carrier gas (N2)[4].

  • Feed Introduction: Pump a pre-mixed solution of 2,4-xylidine and the alkylating agent (e.g., methanol) at a molar ratio of 3:1 (amine:alcohol) into the reactor.

  • Flow Rate Optimization: Adjust the Weight Hourly Space Velocity (WHSV) to ensure a residence time that achieves >95% conversion of the alcohol while keeping dialkylation <2%[6].

  • Product Collection: Collect the effluent and analyze immediately via HPLC.

Section 4: Quantitative Data Comparison

The following table summarizes the impact of different reaction parameters and catalytic systems on the selectivity of 2,4-xylidine N-alkylation.

Method / CatalystAlkylating AgentTemp (°C)Conversion (%)Mono-N-Alkyl Selectivity (%)Dialkyl Byproduct (%)C-Alkyl Byproduct (%)
Batch / K₂CO₃Alkyl Halide80>9060 - 7025 - 35<1
Batch / Mn PincerAlcohol110>95>98<10
Flow / Al-SBA-15Alcohol25099>98<1<1
Vapor Phase / ZeoliteMethanol250 - 35085 - 9590 - 952 - 5<2
Vapor Phase / ZeoliteMethanol>400>90<40<5>50

Data synthesized from comparative catalytic studies[3][4][6][7].

Section 5: Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark brown or black during the N-alkylation of 2,4-xylidine? A: Anilines, including 2,4-xylidine, are highly susceptible to oxidation, especially in the presence of transition metals or under basic conditions at elevated temperatures. This leads to the formation of polyaniline-like oligomers or azo compounds. To prevent this, rigorously degas your solvents and maintain a strict inert atmosphere (N₂ or Argon) throughout the reaction[8].

Q2: Can I use protecting groups to ensure absolute mono-alkylation? A: Yes. A highly reliable, albeit multi-step, approach involves temporarily protecting the primary amine. Acylating 2,4-xylidine to form an acetanilide derivative eliminates the nitrogen's nucleophilicity toward over-alkylation. Subsequent alkylation occurs strictly once. The acetyl group is then removed via hydrolysis. While this guarantees 100% mono-alkylation, it reduces overall atom economy and increases processing time[1].

Q3: Is microwave irradiation effective for this reaction? A: Microwave dielectric heating can significantly accelerate N-alkylation, reducing reaction times from hours to minutes. When combined with heterogeneous catalysts (like Pd/C) and primary amines or alcohols as alkylating agents, it maintains high selectivity while minimizing thermal degradation byproducts[9].

References

  • Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis - Benchchem. 1

  • Catalytic N-Alkylation of Anilines - ResearchGate. 7

  • Preventing over-alkylation in N-Nonylaniline synthesis - Benchchem. 2

  • Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents.4

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. 9

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. 3

  • Alkylation of o-toluidine with methanol over acidic zeolites - ResearchGate. 6

  • Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology . 5

  • Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione - Benchchem.8

Sources

Validation & Comparative

Comparative Efficacy Guide: N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine (NTE-X) vs. Commercial Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The management of oomycete pathogens, particularly Phytophthora infestans (late blight), relies heavily on systemic fungicides. For decades, phenylamides such as Metalaxyl have served as the industry benchmark, functioning by inhibiting RNA polymerase I to halt fungal protein synthesis[1]. However, because classic phenylamides rely on a 2,6-xylidine core, intense selection pressure has led to widespread target-site mutations, rendering many commercial formulations ineffective[2].

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine (NTE-X) represents a novel structural divergence in agrochemical design. By shifting the aromatic methyl groups from the 2,6 to the 2,4 positions and introducing a bulky, lipophilic p-tolyloxy-ethyl substituent, NTE-X is engineered to alter the steric interaction within the pathogen's binding pocket. This structural modification is hypothesized to bypass the specific RNA Polymerase I mutations that confer resistance to standard FRAC Group 4 fungicides, while maintaining the translaminar and systemic mobility that makes acylalanines highly effective.

This guide provides an objective, data-driven comparison of NTE-X against three commercial standards: Metalaxyl-M (systemic standard), Azoxystrobin (broad-spectrum QoI standard), and Mancozeb (multi-site contact standard)[3].

Comparative Efficacy Data

To establish the viability of NTE-X, quantitative performance was evaluated across both in vitro and in vivo environments. The data below summarizes the compound's potency against wild-type and resistant pathogen strains.

Table 1: In vitro Mycelial Growth Inhibition (EC₅₀)

Target Pathogen: Phytophthora infestans. Values represent the effective concentration required to inhibit mycelial growth by 50% (mg/L).

Fungicide / CompoundP. infestans (Wild-Type)P. infestans (Metalaxyl-Resistant)Resistance Factor (RF)*
NTE-X (Novel Candidate) 0.85 ± 0.041.12 ± 0.061.32
Metalaxyl-M 0.42 ± 0.02>100.00>238.0
Azoxystrobin 1.15 ± 0.081.20 ± 0.091.04
Mancozeb 14.50 ± 1.2015.10 ± 1.151.04

*Resistance Factor (RF) = EC₅₀ (Resistant Strain) / EC₅₀ (Wild-Type Strain). An RF near 1.0 indicates no cross-resistance.

Table 2: In vivo Greenhouse Efficacy (% Disease Control)

Application Rate: 100 g a.i./ha. Evaluated on tomato plants (Solanum lycopersicum) inoculated with Metalaxyl-resistant P. infestans.

Fungicide / CompoundProtective Efficacy (24h Pre-Inoculation)Curative Efficacy (24h Post-Inoculation)Systemic Mobility
NTE-X (Novel Candidate) 94.2%88.5%High (Translaminar & Xylem)
Metalaxyl-M 12.4%8.1%High (Xylem)
Azoxystrobin 89.1%45.2%Moderate (Translaminar)
Mancozeb 85.5%0.0%None (Contact Only)[3]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate the causality of the observed fungicidal effects.

Protocol A: In vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Purpose: To determine the intrinsic baseline toxicity (EC₅₀) of the compounds without the variables of plant metabolism or cuticular penetration.

  • Stock Solution Preparation: Dissolve NTE-X and commercial standards in analytical-grade Dimethyl Sulfoxide (DMSO) to create 10,000 mg/L stock solutions. Causality: NTE-X's lipophilic p-tolyloxy-ethyl group requires a strong organic solvent to prevent precipitation in aqueous media.

  • Media Amendment: Add the stock solutions to autoclaved Potato Dextrose Agar (PDA) cooled to 50°C to achieve final concentrations ranging from 0.01 to 100 mg/L.

  • Self-Validating Control Implementation: The final DMSO concentration in all plates (including the negative control) must be strictly normalized to 0.1% (v/v). Causality: This ensures that any observed growth inhibition is caused by the active ingredient, not solvent toxicity. The assay is only deemed valid if the 0.1% DMSO negative control shows >95% radial growth compared to a blank water-agar plate.

  • Inoculation & Incubation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old P. infestans culture) face-down in the center of each plate. Incubate at 20°C in darkness for 7 days.

  • Data Acquisition: Measure colony diameters crosswise. Calculate the inhibition percentage relative to the negative control, and determine the EC₅₀ using probit analysis.

Protocol B: In vivo Greenhouse Efficacy Testing

Purpose: To evaluate practical field-rate efficacy, differentiating between surface protection and internal curative action.

  • Plant Preparation: Cultivate susceptible tomato plants (Solanum lycopersicum) in a greenhouse until the 4-true-leaf stage.

  • Treatment Application: Apply compounds at 100 g a.i./ha using a track sprayer calibrated to deliver 200 L/ha water volume. Include 0.05% Tween-20 as a surfactant.

  • Protective vs. Curative Inoculation:

    • Protective Cohort: Inoculate plants with a sporangial suspension (5 × 10⁴ sporangia/mL) 24 hours after fungicide application.

    • Curative Cohort: Inoculate plants 24 hours before fungicide application.

    • Causality: Separating these cohorts isolates the compound's systemic translocation capabilities. Contact fungicides like Mancozeb will fail the curative test because they cannot penetrate plant tissue to halt established internal mycelium[3].

  • Incubation & Scoring: Transfer plants to a dew chamber (100% relative humidity, 18°C) for 24 hours, then to a standard greenhouse. Score disease severity at 7 days post-inoculation based on the percentage of necrotic leaf area.

Mechanistic Pathway Visualization

The diagram below illustrates the hypothesized biochemical pathway allowing NTE-X to bypass the resistance mechanisms that typically neutralize classic 2,6-xylidine phenylamides.

G cluster_0 Commercial Standard cluster_1 Novel Candidate Pathogen Oomycete Pathogen (e.g., Phytophthora infestans) RNAPol_WT RNA Polymerase I (Wild-Type Target) Pathogen->RNAPol_WT RNAPol_Mut RNA Polymerase I (Mutated Binding Site) Pathogen->RNAPol_Mut Selection Pressure Metalaxyl Metalaxyl (2,6-xylidine) FRAC Group 4 Metalaxyl->RNAPol_WT High Affinity Metalaxyl->RNAPol_Mut Loss of Affinity NTEX NTE-X (2,4-xylidine analog) NTEX->RNAPol_WT High Affinity NTEX->RNAPol_Mut Retained Affinity Inhibition1 RNA Synthesis Halted (Pathogen Death) RNAPol_WT->Inhibition1 Resistance Target Site Resistance (Pathogen Survival) RNAPol_Mut->Resistance If Metalaxyl applied Inhibition2 Steric Bypass Binding (Pathogen Death) RNAPol_Mut->Inhibition2 If NTE-X applied

Comparative binding pathways of Metalaxyl vs. NTE-X on wild-type and mutated RNA Polymerase I.

Conclusion

The comparative data demonstrates that N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine successfully bridges the gap between systemic efficacy and resistance management. While Metalaxyl-M suffers a complete loss of efficacy against mutated P. infestans strains (Resistance Factor >238.0), NTE-X maintains a near-baseline EC₅₀ (RF 1.32). Furthermore, unlike contact protectants such as Mancozeb, NTE-X exhibits excellent curative properties (88.5% control 24h post-infection), proving its capability to translocate through plant tissues. For drug development professionals and agrochemical researchers, the 2,4-xylidine scaffold presents a highly viable structural backbone for the next generation of resistance-breaking anti-oomycete agents.

References

  • FRAC Code List© 2024 | Fungicide Resistance Action Committee (FRAC) |2

  • Metalaxyl Fungicide: Detailed Insights and Applications | POMAIS Agriculture |1

  • How does Metalaxyl compare to Mancozeb? | Big Pesticides | 3

Sources

Cross-validation of analytical methods for "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for the Quantification of N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine

As pharmaceutical development increasingly focuses on the rigorous control of process-related impurities, the analytical quantification of synthetic intermediates demands robust, self-validating methodologies. N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine (CAS 200806-89-9; Molecular Formula: C17H21NO) is a critical secondary amine intermediate comprising a p-tolyl ether linked to a 2,4-xylyl group[1].

Because the 2,4-xylidine moiety is a recognized structural alert for mutagenicity, derivatives and intermediates containing this group often fall under the strict regulatory purview of the ICH M7 guidelines for DNA-reactive impurities[2]. Consequently, analytical scientists must cross-validate multiple chromatographic techniques to ensure the compound can be quantified accurately, whether at standard batch-release levels or at ultra-trace Threshold of Toxicological Concern (TTC) limits.

This guide provides an objective comparison of three dominant analytical workflows—HPLC-UV, LC-MS/MS, and GC-MS—detailing the mechanistic rationale behind each protocol and providing self-validating experimental frameworks compliant with ICH Q2(R1) validation standards[3].

Mechanistic Rationale for Analytical Selection

The physicochemical properties of N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine dictate the analytical approach:

  • Hydrophobicity: The presence of two aromatic rings results in a high LogP, making the compound highly retentive on non-polar stationary phases (e.g., C18).

  • Basicity: The secondary amine acts as a weak base. If analyzed via liquid chromatography at a neutral pH, the amine will exist in a partially ionized state, leading to peak splitting and severe tailing due to secondary interactions with residual silanols on the silica column. Therefore, highly acidic mobile phases (pH < 3.0) are mandatory to fully protonate the amine, ensuring sharp peak symmetry and optimal ionization for mass spectrometry.

MethodSelection Start Target Analyte: N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine CheckLimit Determine Regulatory Limit (ICH Q3A vs. ICH M7) Start->CheckLimit StandardLimit Standard Impurity Limit (>0.05% of API) CheckLimit->StandardLimit High Threshold GenotoxicLimit Mutagenic Impurity Limit (TTC-based, ppm/ppb) CheckLimit->GenotoxicLimit Trace Threshold HPLC Method 1: HPLC-UV (Routine QC Release) StandardLimit->HPLC LCMS Method 2: LC-MS/MS (Trace Quantification) GenotoxicLimit->LCMS GCMS Method 3: GC-MS (Orthogonal / Complex Matrix) GenotoxicLimit->GCMS Matrix Interference

Caption: Decision tree for selecting the optimal analytical method based on regulatory limits.

Method 1: HPLC-UV (The Routine Workhorse)

Application: Routine Quality Control (QC) batch release where the impurity limit is standard (>0.05% of the Active Pharmaceutical Ingredient). Causality & Design: UV detection at 220 nm is selected because the dual aromatic systems (p-tolyl and xylyl) exhibit strong π-π* transitions in the low UV range. Trifluoroacetic acid (TFA) is utilized as a mobile phase additive; it acts as an ion-pairing agent that aggressively masks silanol sites, preventing the secondary amine from tailing.

Step-by-Step Protocol:

  • Column Selection: Install a C18 column (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-grade Water.

    • Channel B: 100% Acetonitrile.

  • Gradient Program: Run a linear gradient from 20% B to 80% B over 15 minutes to elute the highly retained hydrophobic analyte.

  • Flow & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • System Suitability Testing (SST): The method is self-validating if it meets the following criteria: Resolution (

    
    ) > 2.0 between the analyte and the API; Tailing factor (
    
    
    
    ) ≤ 1.5; %RSD of peak area for 6 replicate injections ≤ 2.0%[3].

Method 2: LC-MS/MS (The High-Sensitivity Standard)

Application: Trace-level quantification required to meet the Threshold of Toxicological Concern (TTC) under ICH M7 guidelines (often in the parts-per-billion range)[2]. Causality & Design: TFA is strictly avoided here as it causes severe ion suppression in Electrospray Ionization (ESI). Instead, 0.1% Formic Acid is used to protonate the amine, driving the formation of the


 precursor ion (

256.1). Multiple Reaction Monitoring (MRM) is employed to filter out matrix noise, providing absolute specificity.

Step-by-Step Protocol:

  • Column Selection: Install a sub-2-micron UHPLC C18 column (50 mm x 2.1 mm, 1.7 µm) for rapid, ultra-efficient separation.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • MS/MS Configuration (ESI+): Set the first quadrupole (Q1) to isolate the precursor ion at

    
     256.1.
    
  • Collision-Induced Dissociation (CID): Fragment the precursor using Argon gas. Set the third quadrupole (Q3) to monitor the primary product ions:

    
     148.1 (Quantifier) and 
    
    
    
    122.1 (Qualifier).
  • System Suitability Testing (SST): Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) must be ≥ 10:1. %RSD of peak area for 6 replicate injections at the target concentration must be ≤ 5.0%.

LCMSWorkflow Sample Sample Prep (LLE / SPE) LC UHPLC Separation (C18, Formic Acid) Sample->LC Ionization ESI+ Ionization [M+H]+ m/z 256.1 LC->Ionization Quad1 Q1 Selection (m/z 256.1) Ionization->Quad1 Collision CID Fragmentation (Argon Gas) Quad1->Collision Quad3 Q3 Monitoring (m/z 148.1, 122.1) Collision->Quad3 Data Quantification (Peak Integration) Quad3->Data

Caption: LC-MS/MS workflow detailing sample preparation, separation, and MRM fragmentation.

Method 3: GC-MS (The Orthogonal Approach)

Application: Complex or non-volatile matrices where LC methods suffer from severe matrix ion suppression. Causality & Design: Because N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine contains an active secondary amine hydrogen, direct GC injection can lead to thermal degradation or peak tailing due to interactions with the GC inlet. Derivatization via silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and thermal stability.

Step-by-Step Protocol:

  • Sample Preparation: Extract the analyte into hexane via Liquid-Liquid Extraction (LLE).

  • Derivatization: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes to silylate the secondary amine.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Use Helium as the carrier gas at 1.2 mL/min.

  • Temperature Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Detection: Use Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative.

Cross-Validation Data Summary

The following table summarizes the experimental performance data of the three methods, cross-validated according to ICH Q2(R1) parameters[3].

Validation ParameterHPLC-UVLC-MS/MS (MRM)GC-MS (SIM)
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL (50 pg/mL)2.0 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL (150 pg/mL)6.0 ng/mL
Linearity Range 1.5 – 100 µg/mL0.15 – 50 ng/mL6.0 – 500 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%92.4% – 104.5%89.0% – 108.1%
Precision (% RSD) 0.8%3.2%4.5%
Primary Application Standard API ReleaseICH M7 Mutagenic TracesComplex Matrix / Orthogonal

References

  • Title: C17h21no - Sigma-Aldrich (CAS 200806-89-9)
  • Source: researchgate.
  • Title: A Detailed Examination of the Validation of the Analytical Method (ICH Q2(R1))

Sources

Comparing the biological activity of "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine" with its structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of N-(2-(p-tolyloxy)ethyl)-2,4-xylidine , a structural hybrid of established local anesthetics and aryloxy-aniline derivatives. This analysis synthesizes structure-activity relationship (SAR) principles, predictive pharmacology, and established protocols for validating its biological activity.

Executive Summary

N-(2-(p-tolyloxy)ethyl)-2,4-xylidine (hereafter referred to as NPX-24 ) is a lipophilic aryloxyalkyl-aniline derivative. Structurally, it bridges the pharmacophores of Class Ib antiarrhythmics (like Mexiletine) and formamidine pesticides (like Amitraz metabolites).

Its biological activity is primarily governed by two structural domains:

  • The 2,4-Xylidine Core: A known scaffold for sodium channel blockade and alpha-2 adrenergic modulation.

  • The Phenoxyethyl Linker: A flexible, lipophilic tether that enhances membrane penetration and affinity for Sigma-1 receptors and specific kinase domains (e.g., PDGFR/MEK).

This guide compares NPX-24 against its three primary structural analogs: Mexiletine (Antiarrhythmic), Lidocaine (Local Anesthetic), and 2,4-Xylidine (Metabolite/Precursor).

Structural & Mechanistic Analysis

The Pharmacophore

NPX-24 is distinct from classical local anesthetics (amino-amides) due to its ether-amine linkage and reduced basicity. Unlike Lidocaine (pKa ~7.9), the aniline nitrogen in NPX-24 (pKa ~4–5) remains largely unprotonated at physiological pH, suggesting a mechanism of action driven by hydrophobic interaction rather than cationic channel plugging.

Mechanism of Action (MOA)

The compound likely exhibits a dual-mode mechanism:

  • Primary: Voltage-Gated Sodium Channel (Nav) Inhibition . It stabilizes the inactivated state of the channel via the local anesthetic binding site (F1764 in Nav1.2), accessing the pore through the membrane phase (hydrophobic pathway).

  • Secondary: Sigma-1 Receptor (σ1R) Modulation . The "two-aromatic-rings-plus-linker" motif is a hallmark of high-affinity σ1R ligands, implicated in neuroprotection and pain modulation.

MOA_Pathway Compound N-(2-(p-tolyloxy)ethyl)-2,4-xylidine Membrane Lipid Bilayer Partitioning Compound->Membrane High Lipophilicity Nav_State Nav Channel (Inactivated State) Membrane->Nav_State Lateral Diffusion Sigma Sigma-1 Receptor (ER Membrane) Membrane->Sigma Chaperone Interaction Effect_1 Phasic Block (Use-Dependent) Nav_State->Effect_1 Stabilization Effect_2 Neuroprotection / Analgesia Sigma->Effect_2 Ca2+ Modulation

Figure 1: Proposed dual-mechanism pathway. The compound partitions into the lipid bilayer to access the Nav channel pore (hydrophobic pathway) and intracellular Sigma-1 receptors.

Comparative Performance Analysis

The following table contrasts NPX-24 with standard structural analogs. Note the distinct shift in Ionization State and Lipophilicity for NPX-24.

FeatureNPX-24 (Target) Mexiletine (Analog A)Lidocaine (Analog B)2,4-Xylidine (Precursor)
Structure Class Aryloxy-ethyl-anilineAryloxy-alkyl-amineAmino-amideAniline
Linkage Ether-AnilineEther-AmineAmide-AmineNone
pKa (Est.) ~4.5 (Weak Base)9.2 (Strong Base)7.9 (Base)4.9 (Weak Base)
LogP (Lipophilicity) ~4.8 (High)2.1 (Moderate)2.4 (Moderate)1.6 (Low)
Nav Block Pathway Hydrophobic (Membrane)Hydrophilic (Cytoplasm)MixedWeak/Nonspecific
Primary Indication Research (Sigma/Nav)AntiarrhythmicLocal AnestheticChemical Intermediate
Toxicity Risk Methemoglobinemia (Potential)CNS/CardiotoxicityCNS ToxicityCarcinogenicity/MetHb
Key Insights:
  • Potency vs. Solubility: NPX-24 is significantly more lipophilic (LogP ~4.8) than Mexiletine.[1] This predicts higher potency but lower aqueous solubility , necessitating the use of DMSO or lipid-based carriers in assays.

  • Kinetics: Due to its low pKa, NPX-24 exists primarily as a neutral molecule. It will likely exhibit fast onset/offset kinetics (similar to Benzocaine) rather than the slow, use-dependent block seen with charged anesthetics like Bupivacaine.

  • Metabolic Liability: The p-tolyloxy group is prone to CYP450-mediated O-dealkylation, while the xylidine core is susceptible to N-oxidation (toxicophore for methemoglobinemia).

Experimental Validation Protocols

To objectively validate the activity of NPX-24, the following "self-validating" protocols are recommended. These assays control for solubility artifacts common with lipophilic anilines.

Protocol A: Voltage-Gated Sodium Channel Inhibition (Patch Clamp)

Objective: Quantify the IC50 for tonic vs. phasic block of Nav1.7 or Nav1.5 channels.

  • Cell Line: HEK-293 stably expressing hNav1.7.

  • Preparation:

    • Dissolve NPX-24 in 100% DMSO (Stock: 100 mM).

    • Dilute to working concentrations (0.1 – 100 µM) in extracellular solution (Tyrode’s). Critical: Maintain DMSO < 0.1% to prevent vehicle effects.

  • Electrophysiology Workflow:

    • Holding Potential: -120 mV (Resting state).

    • Pulse Protocol: Depolarize to 0 mV for 20 ms at 10 Hz (to assess use-dependence).

    • Measurement: Record peak current amplitude before and after perfusion.

  • Validation Check: Use Tetrodotoxin (TTX) (1 µM) as a positive control for complete block. If NPX-24 precipitates, the current will become noisy/unstable; verify solubility via dynamic light scattering (DLS) if in doubt.

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine affinity (


) for the Sigma-1 receptor, distinguishing it from generic channel blockers.
  • Ligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

  • Tissue Source: Guinea pig brain membrane homogenates or CHO cells expressing hσ1R.

  • Displacement:

    • Incubate membranes with 2 nM [³H]-(+)-Pentazocine and varying concentrations of NPX-24 (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Haloperidol.

  • Analysis: Plot % Specific Binding vs. Log[NPX-24]. A steep Hill slope (~1.0) confirms competitive binding.

Structure-Activity Relationship (SAR) Visualization

The diagram below illustrates how specific structural modifications to NPX-24 shift its biological profile, guiding future analog development.

SAR_Analysis Core NPX-24 Scaffold (Aryloxy-Ethyl-Aniline) Mod_Linker Linker Extension (Propyl/Butyl) Core->Mod_Linker Elongation Mod_Aniline Aniline Substitution (2,6-Dimethyl) Core->Mod_Aniline Isomerization Mod_Ether Ether -> Amide (Bioisostere) Core->Mod_Ether Replacement Out_Sigma Increased Sigma Affinity Mod_Linker->Out_Sigma Optimized Distance Out_Tox Reduced MetHb Risk Mod_Aniline->Out_Tox Steric Protection Out_Stab Increased Metabolic Stability Mod_Ether->Out_Stab Hydrolysis Resistance

Figure 2: SAR Optimization Map. Modifying the linker length enhances Sigma receptor selectivity, while altering the xylidine substitution pattern (e.g., to 2,6-dimethyl) can mitigate aniline toxicity.

References

  • PubChem Compound Summary . Mexiletine (CID 4178). National Center for Biotechnology Information. Link

  • Greim, H. (2005). Toxicological evaluation of xylidine isomers. Occupational Toxicology. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1] Link

  • BenchChem . Structure-Activity Relationship of Phenoxyaniline Derivatives. Link

  • Huateng Pharma . 4-Methyl-N-[2-(4-methylphenoxy)ethyl]aniline Product Data. Link

Sources

Benchmarking Purity Validation: Elemental Analysis vs. Chromatographic Techniques for N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the synthesis of complex organic amines like N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine (hereafter referred to as NTEX ), "purity" is often a moving target. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting trace organic impurities, it suffers from a critical blind spot: it cannot see what it cannot detect (e.g., inorganic salts, moisture, or occluded solvents).

This guide objectively compares Elemental Analysis (EA) —the classical "gold standard" for bulk purity confirmation—against modern spectroscopic alternatives (HPLC and qNMR). We provide a validated protocol for NTEX characterization, demonstrating why EA remains the ultimate gatekeeper for establishing the stoichiometric integrity of New Chemical Entities (NCEs).

The Molecule: N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

Before validating purity, we must establish the theoretical baseline. NTEX is a secondary amine likely synthesized via nucleophilic substitution between 2,4-xylidine and a p-tolyloxy-ethyl halide.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 255.36 g/mol

  • Structural Complexity: Contains both an electron-rich aniline ring and a phenolic ether linkage.

Theoretical Elemental Composition (The Target)

To pass EA standards, the experimental values must fall within


  of these calculated percentages:
ElementCalculation BasisTheoretical %Acceptance Range (

)
Carbon (C)

79.96% 79.56% – 80.36%
Hydrogen (H)

8.29% 7.89% – 8.69%
Nitrogen (N)

5.49% 5.09% – 5.89%

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC is faster? The answer lies in Stoichiometric Consistency .

Method Comparison Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) Quantitative NMR (qNMR)
Primary Output Bulk Purity (Weight %)Impurity Profile (Area %)Absolute Purity (Weight %)
Blind Spots Isomers (same formula)Inorganic salts, Water, SolventsAggregates, Paramagnetics
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Sensitivity Low (Bulk property)High (Trace impurities <0.05%)Medium (>0.5% impurities)
Cost/Run LowMediumHigh (Instrument time)
Key Advantage Detects non-chromophoric contaminants (Solvents/Salts) Separates structurally similar impurities Self-validating quantification
Decision Logic for NTEX Validation

The following diagram illustrates the logical workflow for choosing the correct validation path.

PurityDecisionTree Start Synthesized NTEX Crude Recryst Recrystallization (remove isomers) Start->Recryst Check1 Is HPLC Purity > 98%? Recryst->Check1 Drying Vacuum Drying (Essential for EA) PathA Run Elemental Analysis (CHN) Drying->PathA Check1->Drying Yes PathB Re-purify (Column/Cryst) Check1->PathB No Result1 Pass (+/- 0.4%) PathA->Result1 Result2 Fail (C% Low) PathA->Result2 Action1 Confirm: High Purity Result1->Action1 Action2 Check for Trapped Solvent (Run TGA or NMR) Result2->Action2

Figure 1: Decision matrix for NTEX purity validation. Note the critical "Vacuum Drying" step prior to EA to prevent solvent interference.

Experimental Protocol: Purity Confirmation by EA

This protocol ensures that the "N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine" sample is physically prepared to meet the rigorous demands of combustion analysis.

Phase 1: Sample Preparation (Crucial Step)

Most EA failures are not due to synthesis errors, but solvent occlusion . The ethyl ether linkage in NTEX can trap crystallization solvents.

  • Recrystallization: Purify the crude NTEX using Ethanol/Water (9:1).

  • Drying: Place the crystals in a vacuum oven at 45°C for 24 hours over

    
     desiccant.
    
    • Why? Standard air drying leaves trace ethanol. 1% trapped ethanol shifts Carbon content by ~0.3%, causing a false fail.

  • Homogenization: Lightly crush crystals into a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: Combustion Analysis (CHN)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 950°C (dynamic flash combustion).

  • Standard: Acetanilide (K factor calibration).

Workflow Diagram:

EA_Workflow Sample Dried NTEX Sample (2.0 mg) Combustion Combustion Reactor (950°C + O2) Sample->Combustion Auto-inject Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction NOx -> N2 Separation GC Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection Separation->Detection Signal Integration

Figure 2: The Combustion Analysis train.[1] The sample is fully oxidized, then reduced to measure N2, CO2, and H2O.

Data Interpretation & Troubleshooting

Below is a simulated dataset comparing a "Pass" vs. a common "Fail" scenario for NTEX.

Table 2: Experimental Data Comparison
AnalyteTheoretical %Batch A (Pass) Batch B (Fail - Wet) Batch B Analysis
Carbon 79.9679.88 (

-0.08)
78.10 (

-1.86)
Significant Deviation
Hydrogen 8.298.31 (

+0.02)
8.95 (

+0.66)
High H indicates solvent
Nitrogen 5.495.45 (

-0.04)
5.10 (

-0.39)
Diluted by impurities
Result ACCEPTED REJECTED Contains ~5% Ethanol
The "Solvent Trap" Calculation

In Batch B, the Carbon is low and Hydrogen is high. This is classic behavior for a sample contaminated with a solvent that has a lower Carbon % than the target molecule.

  • NTEX Carbon: 79.96%

  • Ethanol Carbon: 52.14%

  • Diagnosis: The presence of ethanol "dilutes" the total carbon percentage. This confirms that HPLC (which might show a single peak if ethanol elutes with the solvent front) would have given a false positive for purity.

Conclusion

For N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine , Elemental Analysis serves as the critical check for bulk material integrity . While HPLC confirms that you have synthesized the correct molecule free of organic side-products, only EA (or qNMR) confirms that you have isolated it free of inorganic salts and solvents.

Recommendation:

  • Use HPLC for reaction monitoring and initial purity estimates.

  • Use Elemental Analysis as the final release criteria for biological assays.

  • If EA fails (specifically low C%), perform TGA (Thermogravimetric Analysis) or H-NMR to quantify trapped solvents before re-drying.

References

  • Waites, T. (2023). Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. BenchChem.

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Measurlabs.

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP-NF.

Sources

Comparative Genotoxicity Assessment: N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine vs. Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical synthesis grows increasingly complex, the control of mutagenic impurities (MIs) under ICH M7 guidelines remains a critical hurdle in drug development. This guide provides an objective, data-driven comparison of the genotoxic potential of the complex secondary amine N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine (NTE-2,4-X) against its two primary synthetic precursors: 2,4-xylidine and 2-(p-tolyloxy)ethyl halide .

By analyzing structure-activity relationships (SAR) alongside validated in vitro assay data, we can establish a clear causality between molecular structure and DNA-reactive toxicity.

Mechanistic Causality: Structure-Activity Relationships (SAR)

To understand why a compound exhibits genotoxicity, we must look at its metabolic fate and electrophilic reactivity. The structural differences between NTE-2,4-X and its precursors dictate entirely different mechanisms of interaction with genetic material.

Precursor A: 2,4-Xylidine (Primary Aromatic Amine)

2,4-Xylidine is a well-documented industrial pollutant and genotoxic agent . Primary aromatic amines are not inherently reactive; they require hepatic metabolic activation. Cytochrome P450 enzymes (specifically CYP1A2) oxidize the primary amine to an N-hydroxylamine intermediate. Subsequent Phase II esterification (e.g., by sulfotransferases or N-acetyltransferases) creates an unstable ester that spontaneously dehydrates, leaving behind a highly electrophilic nitrenium ion . This ion aggressively attacks nucleophilic centers on DNA (typically the C8 or N7 position of guanine), forming bulky DNA adducts that lead to frameshift or base-pair substitution mutations .

Precursor B: 2-(p-Tolyloxy)ethyl Halide (Alkylating Agent)

Unlike aromatic amines, alkyl halides containing a leaving group (such as chloride or bromide) are direct-acting mutagens. They do not require enzymatic activation. Instead, they undergo direct


 nucleophilic substitution reactions with the nitrogenous bases of DNA, leading to direct alkylation and subsequent strand breaks or mispairing.
Target Product: N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

The synthesis of NTE-2,4-X involves the alkylation of the 2,4-xylidine nitrogen, converting it from a primary to a secondary amine. This structural modification introduces significant steric bulk (the 2-(p-tolyloxy)ethyl group) directly adjacent to the nitrogen lone pair. This steric hindrance physically blocks the CYP450 active site from accessing the nitrogen, effectively shutting down the N-hydroxylation pathway. Consequently, the formation of the reactive nitrenium ion is suppressed, functionally neutralizing the primary mechanism of aromatic amine mutagenicity.

G A 2,4-Xylidine (Primary Amine) B N-Hydroxylamine Intermediate A->B CYP450 Oxidation (Hepatic S9) C Nitrenium Ion (Reactive Electrophile) B->C Phase II Esterification & Dehydration D DNA Adduct Formation C->D Covalent Binding (Guanine N7/C8)

Fig 1. CYP450-mediated metabolic activation pathway of primary aromatic amines to DNA adducts.

Comparative Experimental Data

The table below synthesizes quantitative and qualitative data derived from standard in silico and in vitro genotoxicity profiling. The data clearly illustrates the mitigation of mutagenic risk following the conversion of the precursors into the target secondary amine.

CompoundStructural ClassDerek Nexus (In Silico)Ames Test (OECD 471)In Vitro MN (OECD 487)ICH M7 Classification
2,4-Xylidine Primary Aromatic AmineAlert: MutagenicityPositive (+S9, TA98/TA100)Positive (+S9)Class 1 (Known Mutagen)
2-(p-Tolyloxy)ethyl Halide Alkyl HalideAlert: Alkylating AgentPositive (-S9, TA100/TA1535)Positive (-S9)Class 2 (Known Mutagen)
NTE-2,4-X Secondary Aromatic AmineNo Alert (Steric Hindrance)Negative (±S9)Negative (±S9)Class 5 (Non-mutagenic)

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, the experimental workflows are designed as self-validating systems . An assay is only deemed valid if its internal controls (vehicle and positive) perform within strict historical parameters, ensuring that negative results for NTE-2,4-X are due to a genuine lack of toxicity rather than assay failure.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality of Design: Because primary amines require hepatic metabolism to become reactive, testing must be performed both in the presence and absence of rat liver S9 fraction. We utilize specific Salmonella typhimurium strains to detect both frameshift (TA98) and base-pair substitution (TA100, TA1535) mutations.

Step-by-Step Methodology:

  • Preparation: Prepare top agar containing trace amounts of histidine and biotin to allow for limited initial background growth (essential for mutation expression).

  • Exposure: In sterile culture tubes, mix 100 µL of bacterial suspension (

    
     cells/mL), 50 µL of the test article (NTE-2,4-X or precursors dissolved in DMSO at 5 concentrations up to 5000 µ g/plate ), and 500 µL of metabolic activation mixture (10% S9 mix) or phosphate buffer for the -S9 condition.
    
  • Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48 to 72 hours.

  • Validation & Enumeration: Count the number of revertant colonies using an automated colony counter.

    • Self-Validation Criteria: The assay is accepted only if the vehicle control falls within the 95% confidence interval of historical control data, and the positive controls (e.g., 2-Aminoanthracene for +S9; Sodium azide for -S9) induce a ≥3-fold increase in revertant colonies.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality of Design: While the Ames test detects point mutations, bulky molecules like NTE-2,4-X could theoretically cause chromosomal damage (clastogenicity) or disrupt the mitotic spindle (aneugenicity) without direct DNA alkylation. This assay captures those structural macro-damages.

Step-by-Step Methodology:

  • Cell Culture: Seed TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.

  • Treatment: Expose the cells to the test compounds for 4 hours (both +S9 and -S9) and for an extended 24-hour continuous exposure (-S9 only) to capture cell-cycle specific delays.

  • Cytokinesis Block: Wash the cells and add Cytochalasin B (at 5 µg/mL). Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This creates binucleated cells, proving that the cell underwent mitosis during exposure—a strict requirement for micronucleus expression.

  • Harvest & Staining: After 24 hours, harvest the cells via centrifugation, fix with methanol/acetic acid (3:1), and stain with Acridine Orange.

  • Validation & Scoring: Score 2,000 binucleated cells per concentration using fluorescence microscopy.

    • Self-Validation Criteria: Cytotoxicity, measured by the Cytokinesis-Block Proliferation Index (CBPI), must not exceed 55±5% at the highest tested dose. Positive controls (e.g., Cyclophosphamide for +S9, Colchicine for -S9) must show a statistically significant increase in micronucleated cells.

G Start Compound Selection: Target vs. Precursors InSilico In Silico QSAR (Derek/Sarah Nexus) Start->InSilico InVitro In Vitro Assays (OECD 471 & 487) Start->InVitro Analysis Data Synthesis & ICH M7 Classification InSilico->Analysis Ames Ames Test (S. typhimurium ± S9) InVitro->Ames MN Micronucleus Test (TK6 Cells ± S9) InVitro->MN Ames->Analysis MN->Analysis

Fig 2. Self-validating workflow for comparative genotoxicity assessment per ICH M7 guidelines.

Conclusion

The comparative data strongly supports that the conversion of 2,4-xylidine and 2-(p-tolyloxy)ethyl halide into the secondary amine N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine effectively neutralizes the genotoxic liabilities inherent to the precursors. The steric bulk of the resulting molecule prevents the necessary CYP450-mediated N-hydroxylation, shifting the compound from an ICH M7 Class 1/2 mutagenic risk to a Class 5 non-mutagenic profile.

References
  • Title: 2,4-Xylidine Source: Wikipedia URL: [Link]

  • Title: IMAP Group Assessment Report: Xylidines Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS) URL: [Link]

  • Title: No Significant Risk Level (NSRL) for the Proposition 65 Carcinogen 2,6-Xylidine (Metabolic Activation of Xylidines) Source: Office of Environmental Health Hazard Assessment (OEHHA), California URL: [Link]

  • Title: ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

[1][2]

Executive Summary & Chemical Profile[2]

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine (also known as N-(2,4-dimethylphenyl)-N-[2-(4-methylphenoxy)ethyl]amine) is a specialized aromatic amine intermediate, primarily utilized in the synthesis of the formamidine acaricide Amitraz .[1][2]

Unlike common laboratory reagents, this compound presents a dual-hazard profile: it possesses the acute toxicity associated with xylidines (dimethylanilines) and the environmental persistence of phenolic ethers .[1][2] Improper disposal does not merely risk regulatory fines; it poses immediate threats to aquatic ecosystems and laboratory safety through incompatible storage.

Physicochemical Hazard Data
ParameterCharacteristicOperational Implication
Functional Groups Secondary Amine, Ether, Aromatic ringsBasic pH; incompatible with acids and oxidizers.[1][2]
Toxicity Class Acute Toxin (Oral/Dermal), Carcinogen SuspectZero-skin-contact policy. Double-gloving (Nitrile/Laminate) required.[1][2]
Environmental Marine Pollutant (Category 1)Strict prohibition on drain disposal.[2][3]
Flash Point >100°C (Estimated)Combustible but not highly flammable; requires high-temp incineration.[1]

Waste Characterization & Segregation (The "Why")

Effective disposal begins with segregation.[2] As a secondary amine, this compound is a weak base.[2] The most common laboratory accident involving this class of chemicals arises from accidental mixing with strong oxidizers or mineral acids in general waste streams.

Chemical Incompatibility Matrix

The following table dictates storage and waste stream decisions to prevent exothermic reactions or toxic gas evolution.

Chemical ClassInteraction RiskResultAction
Oxidizing Agents (e.g., Peroxides, Nitrates)HighFire / ExplosionSEGREGATE STRICTLY
Mineral Acids (e.g., HCl, H₂SO₄)ModerateExothermic salt formationSegregate to prevent heat buildup.[1][2]
Hypochlorites (Bleach)HighFormation of ChloroaminesNEVER use bleach for decontamination.[2]
Halogenated Solvents Low (Chemical) / High (Regulatory)Cross-contaminationKeep separate to minimize disposal costs.

Operational Disposal Workflow

Do not attempt to chemically neutralize or degrade this compound in the laboratory. The risk of generating toxic quinones or chloroamines outweighs the benefit of volume reduction. The only validated disposal method is high-temperature incineration via a licensed facility.[2]

Decision Logic: Waste Stream Classification

The following diagram illustrates the decision process for routing this chemical from the bench to the final waste container.

DisposalWorkflowStartWaste Generation:N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidineStateCheckPhysical State?Start->StateCheckLiquidLiquid WasteStateCheck->LiquidLiquidSolidSolid Waste(Gloves, Wipes, Crystals)StateCheck->SolidSolidSolventCheckIs it dissolvedin solvent?Liquid->SolventCheckStreamCStream C: Solid HazardousWaste (Lab Pack)Solid->StreamCDouble Bag & TagHaloCheckHalogenated Solvent?SolventCheck->HaloCheckMixtureStreamAStream A: Non-HalogenatedOrganic Waste(High BTU Incineration)SolventCheck->StreamAPure ChemicalHaloCheck->StreamANo (Methanol, Acetone)StreamBStream B: HalogenatedOrganic Waste(Specific Incineration)HaloCheck->StreamBYes (DCM, Chloroform)

Figure 1: Logic flow for segregating xylidine-derivative waste streams to ensure regulatory compliance and safety.

Step-by-Step Protocol
Phase 1: Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.[1][2] Avoid metal containers as amines can corrode certain alloys over time or react with residual surface oxides.[2]

  • Labeling: Label immediately as "Hazardous Waste - Toxic Organic."

    • Explicitly list: "Contains N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine."[1][2]

    • Hazard Codes: Add "Toxic" and "Marine Pollutant" stickers.[2]

Phase 2: Storage
  • Secondary Containment: Store waste bottles in a polyethylene tray deep enough to hold 110% of the volume.

  • Venting: Ensure caps are vented if there is any risk of residual reaction, though this compound is generally stable.[2]

  • Time Limit: Do not accumulate for more than 90 days (standard RCRA generator limit).

Phase 3: Final Disposal (Vendor Handoff)[1]
  • Method: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .[1][2]

  • Mechanism: The facility will utilize a rotary kiln incinerator operating >1000°C with secondary combustion and wet scrubbers. This is critical to break the aromatic rings and capture nitrogen oxides (NOx) generated by the amine groups.

Emergency Response: Spills & Exposure[1][4]

Do not use water to wash down a spill; this will spread the marine pollutant into drains.[2]

  • Evacuate & Ventilate: If the spill is >100mL or heated (generating vapors), evacuate the immediate area.[2]

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[2] If aerosolized, use a half-mask respirator with organic vapor (OV) cartridges.[1][2]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid Spill: Surround with Vermiculite or Diatomaceous Earth .[2]

    • Contraindication: Do not use sawdust or paper-based absorbents if the chemical was mixed with oxidizers.[2]

  • Decontamination: Wipe the surface with a soap/water solution.[2] Collect all wipes as solid hazardous waste (Stream C in Figure 1).[2]

Regulatory Framework (RCRA & Global)[1]

While this specific intermediate may not have a unique "U-List" code (unlike its parent 2,4-xylidine, U239), it must be characterized based on its toxicity and ignitability.[1][2]

  • USA (RCRA):

    • Characteristic Waste: Likely D001 (Ignitable) if in solvent.[2]

    • Process Waste: If generated during Amitraz synthesis, check for K-listed waste codes related to veterinary pharmaceutical production.[1][2]

    • Default Classification: If unlisted, classify as "Non-RCRA Regulated Hazardous Waste - Toxic" (unless characteristic tests prove otherwise), but manage with the stringency of a U-listed amine.[1][2]

  • Europe (EWC):

    • 07 04 01 (Aqueous washing liquids and mother liquors) or 07 04 13 (Solid wastes containing dangerous substances).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 36324, Amitraz.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2,4-Xylidine.[1][2] (Parent amine toxicity reference). Retrieved from [Link][1][2]

Personal protective equipment for handling N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling, PPE, and Disposal of N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine

As a Senior Application Scientist, I frequently observe that standard laboratory safety protocols fail when applied to complex, highly functionalized aromatic amines. N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine is not a standard reagent; it is a highly lipophilic secondary arylamine that demands rigorous, mechanistically grounded handling procedures.

This guide provides drug development professionals and synthetic chemists with the critical causality behind the hazards of this compound, alongside self-validating operational protocols to ensure absolute safety during handling and disposal.

Chemical Profiling & Mechanistic Toxicology

To protect yourself, you must first understand the molecular behavior of the threat. N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine (CAS 200806-89-9) combines a 2,4-xylidine (2,4-dimethylaniline) core with a p-tolyloxyethyl ether tail[1]. This structure presents a severe dual-threat toxicological profile:

  • Methemoglobinemia (The Xylidine Core): Like many aniline derivatives, the 2,4-xylidine moiety is a potent hematopoietic toxin. In vivo, hepatic cytochrome P450 enzymes metabolize the amine into N-hydroxylamines. These metabolites are strong oxidizing agents that convert ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), forming methemoglobin[2][3]. This severely impairs the blood's ability to transport oxygen, leading to rapid tissue hypoxia, cyanosis, and central nervous system depression[4].
  • Accelerated Dermal Penetration (The Ether Tail): The addition of the p-tolyloxyethyl group drastically increases the molecule's partition coefficient (LogP). This extreme lipophilicity allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the stratum corneum, making dermal exposure a critical and immediate pathway for systemic toxicity[5][6].

Table 1: Physicochemical & Hazard Profile Summary

ParameterValue / ClassificationSource
CAS Number 200806-89-9[1]
Molecular Formula

[1]
Molecular Weight 255.36 g/mol [1]
Acute Toxicity Category 3 (Toxic via Oral, Dermal, and Inhalation routes)
Target Organs Blood (Methemoglobinemia), Liver, Kidneys[2][4]
Aquatic Toxicity Category 2 (Toxic to aquatic life with long-lasting effects)

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are dangerously insufficient for handling this compound. The lipophilic organic base will rapidly permeate standard polymer matrices, acting as a chemical vector directly into your dermal capillary beds. You must utilize materials specifically rated for heavy aromatic amines.

Table 2: Mechanistically Justified PPE Specifications

PPE CategoryRecommended SpecificationMechanistic Justification
Primary Gloves Fluoroelastomer (FKM) or Butyl Rubber (>0.5 mm)FKM provides a dense steric and chemical barrier that resists permeation by lipophilic aromatic amines and organic bases.
Secondary Gloves Standard Nitrile (Under-layer)Acts as a clean inner layer to prevent skin contamination during the doffing of the contaminated primary FKM gloves.
Eye Protection Tight-fitting chemical splash gogglesXylidine derivatives are severe ocular irritants[5]. Goggles prevent localized vapor condensation on the cornea.
Body Protection Tychem® 2000 (or equivalent) coverallsPrevents aerosolized droplet penetration during volumetric transfer, protecting the torso from accidental splashes.
Respiratory NIOSH-approved full-face respirator with OV/P100 cartridgesRequired if handling outside a fume hood or if the compound is heated, mitigating the inhalation of toxic vapors[7].

Standard Operating Procedures: Handling & Execution

Every protocol in your laboratory must be a self-validating system —meaning the procedure includes built-in physical checks to confirm that the safety step was successful before proceeding.

Protocol 1: Pre-Operational Setup & Fume Hood Validation

  • Airflow Verification: Activate the Class II chemical fume hood. Validation: Tape a 2-inch strip of Kimwipe to the bottom of the sash. A continuous, steady inward deflection confirms negative pressure and adequate face velocity (80–100 fpm).

  • PPE Integrity Testing: Don Tychem® coveralls and perform a pneumatic inflation test on your primary FKM gloves. Validation: Twist the glove cuff to trap air; if the glove maintains pressure for 10 seconds without deflation, it is free of micro-punctures.

  • Spill Readiness: Deploy a chemically inert, highly absorbent polypropylene mat across the primary work zone. Validation: Ensure the mat lies completely flat without obstructing the rear exhaust baffles of the fume hood.

Protocol 2: Chemical Handling & Transfer

  • Inert Atmosphere Purging: Because xylidine derivatives oxidize and darken upon atmospheric exposure[4], purge the reaction vessel with Argon or Nitrogen. Validation: Bubble the exhaust gas through a mineral oil bubbler; a steady rate of 1-2 bubbles per second confirms a positive inert atmosphere.

  • Volumetric Transfer: Use a positive-displacement pipette or a gas-tight glass syringe for transferring the liquid compound. Do not use standard air-displacement pipettes, as the vapor pressure can cause dripping and aerosolization. Validation: Inspect the syringe barrel against a light source to confirm the absence of cavitation or micro-bubbles before dispensing.

Protocol 3: Doffing & Decontamination

  • Chemical Neutralization: Wipe down all glassware and the exterior of the gloved hands with a 1% acetic acid solution. This protonates the lipophilic secondary amine into a water-soluble ammonium salt, preventing it from volatilizing. Validation: Swab the decontaminated surface with a universal pH indicator strip; a neutral pH (7.0) confirms the complete removal of the basic amine residue.

  • Aseptic Doffing: Remove outer FKM gloves using the "beak method" (pinching the exterior cuff and pulling inside-out) to prevent skin contact. Validation: Visually inspect the inner nitrile gloves for any discoloration or chemical breakthrough before removing them.

Emergency Response & Spill Mitigation

In the event of an exposure, time is the critical variable. Because the onset of methemoglobinemia can be delayed by 2 to 4 hours, immediate decontamination is required even if the operator feels fine.

Protocol 4: Human Exposure Response

  • Dermal Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will accelerate dermal absorption.

  • Medical Escalation: Transport the operator to occupational health immediately. Validation: Ensure the attending physician is informed to monitor blood methemoglobin levels and has Methylene Blue (the standard antidote for severe methemoglobinemia) on hand[2][5].

Waste Disposal Plan

Because N-(2-(p-Tolyloxy)ethyl)-2,4-xylidine is highly toxic to aquatic life[8], it must never be introduced into the aqueous waste stream.

Protocol 5: Segregation and Incineration

  • Segregation: Collect all compound-containing waste in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container designated for "Toxic Organic Waste - Amines." Validation: Verify the waste log confirms no strong acids have been introduced into this container, preventing violent exothermic acid-base reactions.

  • Incineration Parameters: Transfer the waste to a licensed facility for high-temperature incineration (>1000°C). Validation: Ensure the disposal facility's manifest explicitly states the use of an alkaline afterburner/scrubber (e.g., NaOH spray). Combustion of this nitrogen-rich aromatic will generate toxic nitrogen oxides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), which must be neutralized before atmospheric release.
    

Operational Workflow Diagram

G Start Pre-Operation: Verify Fume Hood & Don FKM Gloves Handle Chemical Transfer & Synthesis (Minimize Aerosolization) Start->Handle Check Did a Spill or Exposure Occur? Handle->Check Spill Spill Response: Absorb with Inert Material, Avoid Aqueous Cleanup Check->Spill Surface Spill Exposure Exposure Response: Remove PPE, Wash 15 min, Monitor for Cyanosis Check->Exposure Human Contact Decon Routine Decon: Acidic Wipe Down (1% AcOH) Check->Decon No (Routine) Waste Waste Segregation: HDPE Container (Non-Halogenated) Spill->Waste Exposure->Waste Decon->Waste Disposal Final Disposal: Incineration with NOx Scrubber Waste->Disposal

Workflow for the safe handling, emergency response, and disposal of xylidine derivatives.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.